molecular formula C16H17NO2 B1655539 3-Amino-4,4-diphenylbutanoic acid CAS No. 380861-91-6

3-Amino-4,4-diphenylbutanoic acid

Cat. No.: B1655539
CAS No.: 380861-91-6
M. Wt: 255.31 g/mol
InChI Key: BMWWMUHNEWGJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4,4-diphenylbutanoic acid (CAS 380861-91-6) is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This chiral scaffold, which features both an amino and a carboxylic acid functional group, serves as a versatile building block in medicinal chemistry and pharmaceutical research. The structure, related to diphenylacetic acid derivatives, is a key intermediate in synthesizing complex molecules with potential biological activity . Researchers value this compound for its potential use in developing new pharmacologically active agents. The diphenyl moiety is a common feature in compounds that interact with various biological targets, and the amino acid backbone provides handles for further chemical modification, making it a valuable scaffold for creating libraries of novel compounds . The compound is closely related to (S)-3-(Boc-amino)-4,4-diphenyl-butyric acid, highlighting its utility as a protected intermediate in multi-step synthetic sequences . It is offered as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,4-diphenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWWMUHNEWGJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620305
Record name 3-Amino-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380861-91-6
Record name 3-Amino-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 3-Amino-4,4-diphenylbutanoic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Drug Discovery

Executive Summary: The "Steric Anchor" of Peptidomimetics

In the landscape of non-canonical amino acids, 3-amino-4,4-diphenylbutanoic acid (often abbreviated as


-hDip or 

-homodiphenylalanine) occupies a critical niche. It is not merely a spacer; it is a structural enforcer .

Unlike standard


-amino acids that provide flexibility and proteolytic resistance, the inclusion of the bulky benzhydryl (diphenylmethyl) side chain at the 

-position introduces profound steric constraints. This molecule is extensively utilized to:
  • Force Helicity: The steric bulk promotes specific torsional angles (

    
    ), stabilizing 14-helix secondary structures in 
    
    
    
    -peptides.
  • Enhance Lipophilicity: The two phenyl rings drastically increase

    
    , facilitating membrane permeability for intracellular targets.
    
  • Block Metabolic Degradation: The non-natural backbone combined with steric shielding renders adjacent peptide bonds nearly immune to standard proteases.

This guide details the synthesis, handling, and application of this building block, moving beyond basic textbook descriptions to address the practical challenges of working with such a sterically hindered moiety.

Structural & Physicochemical Profile

Understanding the geometry of this compound is prerequisite to its successful application.

PropertySpecificationImplications for Drug Design
IUPAC Name This compoundN/A
Common Abbr.

-hDip (Beta-homodiphenylalanine)
Used in foldamer nomenclature.
Chirality C3 Center (usually S or R)Controls helical screw sense (Left vs. Right).
Side Chain Benzhydryl (

)
High steric bulk; drives hydrophobic collapse.
Backbone

-amino acid (

)
Adds one methylene unit; expands backbone by ~1.2 Å per residue.
LogP ~2.5 - 3.0 (estimated)Significantly increases hydrophobicity of peptides.
Torsion Constraints Restricts

(

)
Favors gauche conformation (

) due to side-chain/backbone repulsion.

Synthetic Protocol: The Arndt-Eistert Homologation[1][2][3][4][5]

While various routes exist (e.g., Rodionov condensation), the Arndt-Eistert homologation of


-protected 

-amino acids is the gold standard for research-grade synthesis. It guarantees the preservation of enantiomeric excess (ee) from the commercially available chiral precursor, Fmoc-Diphenylalanine.
Mechanism of Action

The transformation involves the conversion of an activated acid to a diazoketone, followed by a Wolff Rearrangement.[1][2] The chirality at the


-carbon (formerly the 

-carbon of the starting material) is strictly conserved because the rearrangement occurs with retention of configuration.[1]
Step-by-Step Workflow

Precursor: Fmoc-L-Diphenylalanine (Fmoc-Dip-OH) Target: Fmoc-L-


-homodiphenylalanine
Phase 1: Activation & Diazoketone Formation [2][3]
  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), THF, Diazomethane (or TMS-Diazomethane).

  • Protocol:

    • Dissolve Fmoc-Dip-OH in anhydrous THF under Argon. Cool to -15°C.

    • Add NMM (1.1 eq) followed by IBCF (1.1 eq). Critical: Maintain low temp to prevent mixed anhydride decomposition. Stir for 15 min.

    • Safety Alert: Add ethereal diazomethane (excess, ~2.5 eq) carefully. If using TMS-Diazomethane, ensure proper ventilation and quenching protocols are ready.

    • Stir at 0°C for 3 hours, then warm to RT.

    • Workup: Quench excess diazomethane with dilute acetic acid. Wash with sat. NaHCO3 and brine. Isolate the

      
      -diazoketone  intermediate.[1][4][2]
      
Phase 2: Wolff Rearrangement
  • Reagents: Silver Benzoate (catalyst), 1,4-Dioxane/Water (9:1).

  • Protocol:

    • Dissolve the diazoketone in Dioxane/Water.

    • Add Silver Benzoate (0.1 eq).

    • Sonication: Apply ultrasound (sonication) at RT. This significantly accelerates the rearrangement compared to thermal heating and reduces side products.

    • Monitor N2 evolution. Reaction is complete when gas evolution ceases (typically < 1 hr).

    • Purification: Acidify to pH 2, extract with EtOAc. Recrystallize to obtain pure Fmoc-3-amino-4,4-diphenylbutanoic acid.

Visualizing the Pathway

ArndtEistert Start Fmoc-Diphenylalanine (Alpha-Amino Acid) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh IBCF / NMM -15°C Diazo Alpha-Diazoketone (Chiral Center Preserved) MixedAnh->Diazo CH2N2 Nucleophilic Attack Ketene Ketene Species (Wolff Rearrangement) Diazo->Ketene Ag+ Catalyst -N2 (Loss of Nitrogen) Product Fmoc-Beta-Homodiphenylalanine (Target) Ketene->Product H2O Nucleophilic Addition

Figure 1: The Arndt-Eistert Homologation pathway for converting alpha-amino acids to beta-amino acids with retention of stereochemistry.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating this compound into a peptide chain is non-trivial due to the massive steric bulk of the benzhydryl group. Standard protocols often fail, leading to deletion sequences.

The "Steric Zipper" Challenge

The diphenyl group shields the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling).

Optimized Coupling Protocol
ParameterStandard AAThis compound
Coupling Reagent HBTU or DIC/HOBtHATU or PyAOP (HOAt-based reagents are superior for sterics).
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) or DIPEA (controlled).
Time 30 - 60 min2 - 4 hours (Double coupling recommended).
Solvent DMFDMF/NMP (1:1) or pure NMP (improves solubility of hydrophobic segments).
Monitoring Kaiser TestChloranil Test (Kaiser is unreliable for secondary amines or hindered primaries).
Strategic Placement
  • N-Terminal Capping: Placing this residue at the N-terminus is easiest.

  • Mid-Sequence: If placing in the middle of a sequence, the subsequent amino acid coupling will be extremely difficult.

    • Solution: Use a "magic mixture" of HATU/HOAt and elevate temperature to 50°C (microwave assisted) for the next residue.

Applications in Drug Discovery[6][7]

Proteolytic Stability

The


-backbone is not recognized by standard proteases (trypsin, chymotrypsin, pepsin). The diphenyl side chain adds a second layer of defense by sterically blocking the active sites of enzymes that might attempt non-specific hydrolysis.
  • Data Point: Peptides containing

    
    -hDip often exhibit half-lives (
    
    
    
    ) in human serum > 24 hours, compared to minutes for their
    
    
    -analogs.
Disruption of Protein-Protein Interactions (PPIs)

Many PPIs rely on "hot spots" involving phenylalanine or tryptophan residues inserting into hydrophobic pockets (e.g., p53-MDM2 interaction).

  • Substitution Strategy: Replacing a key Phenylalanine with this compound can increase binding affinity (

    
    ) by filling the hydrophobic pocket more completely while simultaneously preventing proteolytic degradation of the inhibitor.
    
Foldamer Design (14-Helix)

-peptides can form stable secondary structures known as helices.
  • The 14-Helix: Defined by H-bonds between the amide proton of residue

    
     and the carbonyl of residue 
    
    
    
    (forming a 14-membered ring).
  • Role of Diphenyl: The steric repulsion between the side chain and the backbone forces the torsion angles (

    
    ) into the specific range required for 14-helix formation. It is a "helix inducer."
    

FoldamerLogic Input Peptide Sequence Design Incorp Incorporate this compound Input->Incorp StericEffect Steric Clash: Side Chain vs Backbone Incorp->StericEffect Torsion Restriction of Theta Torsion Angle (~60°) StericEffect->Torsion Outcome Stabilization of 14-Helix Secondary Structure Torsion->Outcome App Application: High-Affinity PPI Inhibitor Outcome->App

Figure 2: The logical flow of how steric constraints translate to secondary structure stabilization.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

  • Aguilar, N., et al. (2007). "Wolff Rearrangement of alpha-Diazoketones Derived from N-Protected Amino Acids." Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-4,4-diphenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Amino-4,4-diphenylbutanoic acid

This compound is a crucial scaffold in medicinal chemistry. Its structural motif, featuring a γ-amino acid backbone combined with two phenyl groups at the C4 position, imparts unique conformational constraints and lipophilicity. These characteristics make it a valuable building block for synthesizing analogues of neurotransmitters like GABA and for developing novel therapeutic agents. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective merits for laboratory and industrial-scale production.

Chapter 1: The Michael Addition Approach: A Foundational Pathway

The conjugate addition, or Michael reaction, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application to the synthesis of γ-amino acids is particularly effective. This pathway typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing the core carbon skeleton of the target molecule.[1]

Mechanistic Rationale

The strategy hinges on the reaction of a stabilized carbanion (the Michael donor) with an electrophilic α,β-unsaturated system (the Michael acceptor). For the synthesis of the this compound backbone, a common approach involves the reaction of a nitromethane derivative with a diphenyl-substituted acceptor or a malonate derivative with a nitroalkene. The nitro group is an excellent precursor to the amine functionality, readily reduced in a subsequent step.

The choice of base is critical; it must be strong enough to deprotonate the Michael donor without promoting undesired side reactions like polymerization or self-condensation of the acceptor. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3]

Visualizing the Michael Addition Pathway

G cluster_0 Route via Nitroalkene Benzaldehyde Benzaldehyde Diphenylnitroethene 1,1-Diphenyl-2-nitroethene Benzaldehyde->Diphenylnitroethene Base (Henry Reaction) Nitromethane Nitromethane Nitromethane->Diphenylnitroethene Michael_Adduct_Nitro Michael Adduct (Nitro Intermediate) Diphenylnitroethene->Michael_Adduct_Nitro Base (e.g., NaOEt) Diethyl_Malonate Diethyl Malonate (Michael Donor) Diethyl_Malonate->Michael_Adduct_Nitro Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Michael_Adduct_Nitro->Hydrolysis_Decarboxylation Acid/Base Nitro_Acid 3-Nitro-4,4-diphenyl butanoic acid Hydrolysis_Decarboxylation->Nitro_Acid Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Nitro_Acid->Reduction Final_Product 3-Amino-4,4-diphenyl butanoic acid Reduction->Final_Product

Caption: General workflow for the Michael Addition synthesis route.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a synthesized representation of a common Michael addition approach.

Step 1: Synthesis of the Nitroalkene Acceptor

  • In a cooled reactor (-5°C), a solution of benzaldehyde and nitromethane in ethanol is prepared.

  • A 30% (w/w) solution of sodium methoxide in ethanol is added dropwise, maintaining the low temperature. The reaction is stirred for approximately 2 hours.

  • The reaction is then neutralized to a pH of 2 using a solution of hydrochloric acid in ethanol to yield the nitroalkene intermediate.[3]

Step 2: Michael Addition

  • In a separate vessel, a solution of diethyl malonate and sodium methoxide in ethanol is prepared at -5°C.

  • The previously synthesized nitroalkene is added to this solution.

  • This mixture is then added to the solution containing the diethyl malonate anion.

Step 3: Reduction and Hydrolysis

  • The resulting Michael adduct is transferred to a hydrogenation reactor.

  • A Palladium-carbon (Pd/C) catalyst is added.

  • The reactor is pressurized with hydrogen gas and heated to approximately 55°C for 8 hours.

  • After the reaction, the catalyst is removed by filtration. The resulting solution contains the target amino acid, often as a hydrochloride salt.[3]

Chapter 2: Synthesis via Hofmann Rearrangement

An alternative and robust pathway utilizes the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This route offers a different set of intermediates and strategic considerations.

Mechanistic Rationale

This pathway begins with the condensation of benzaldehyde and ethyl acetoacetate to build a 3-phenylglutaric acid backbone.[3][4] This diacid is then converted to an anhydride, which, upon reaction with ammonia, forms a mono-amide, mono-acid species. The crucial Hofmann rearrangement is then induced, typically using an oxidant like sodium hypochlorite under alkaline conditions.[3] This step proceeds via a reactive nitrene intermediate, which rearranges to form an isocyanate that is subsequently hydrolyzed to the primary amine, yielding the final product. The elegance of this route lies in its use of well-established, high-yielding reactions.

Visualizing the Hofmann Rearrangement Pathway

G cluster_1 Hofmann Rearrangement Route Benzaldehyde Benzaldehyde Condensation_Product 2,4-diacetyl-3-phenyl- pentanedionate diethyl ester Benzaldehyde->Condensation_Product Piperidine Catalyst Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Condensation_Product Hydrolysis_Decarb Hydrolysis & Decarbonylation Condensation_Product->Hydrolysis_Decarb Strong Base (e.g., NaOH) Glutaric_Acid 3-Phenylglutaric Acid Hydrolysis_Decarb->Glutaric_Acid Anhydride_Formation Dehydration Glutaric_Acid->Anhydride_Formation Dehydrating Agent Glutaric_Anhydride 3-Phenylglutaric Anhydride Anhydride_Formation->Glutaric_Anhydride Ammonolysis Aq. Ammonia Glutaric_Anhydride->Ammonolysis Amide_Acid 5-Amino-5-oxo-3-phenyl- pentanoic acid Ammonolysis->Amide_Acid Hofmann_Rearrangement Hofmann Rearrangement (e.g., NaOCl, NaOH) Amide_Acid->Hofmann_Rearrangement Final_Product 3-Amino-4,4-diphenyl butanoic acid Hofmann_Rearrangement->Final_Product

Caption: Key transformations in the Hofmann Rearrangement synthesis.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is adapted from established industrial methods.[3]

Step 1: Condensation

  • Charge benzaldehyde and ethyl acetoacetate (1:2 molar ratio) into a suitable reactor containing a protic solvent like ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction at a temperature below 40°C for 36-48 hours.

  • Cool the mixture and isolate the precipitated product, 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester, by filtration.[3]

Step 2: Hydrolysis and Decarbonylation

  • Treat the ester from Step 1 with a strong alkaline solution (e.g., aqueous NaOH or KOH) and heat. This hydrolyzes the ester groups and induces decarbonylation to form 3-phenylglutaric acid.[4]

Step 3: Anhydride Formation and Ammonolysis

  • Dehydrate the 3-phenylglutaric acid, typically by heating with a dehydrating agent, to form 3-phenylglutaric anhydride.

  • Hydrolyze the anhydride with a strong aqueous ammonia solution to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.[3]

Step 4: Hofmann Rearrangement

  • Treat the product from Step 3 with an oxidant such as sodium hypochlorite under alkaline conditions.

  • The reaction mixture is carefully controlled to facilitate the rearrangement, yielding this compound.[3]

Chapter 3: Asymmetric Synthesis Strategies

For many pharmaceutical applications, obtaining a single enantiomer of the target molecule is paramount. Asymmetric synthesis of this compound can be approached through several advanced methodologies, including chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Rationale and Approaches
  • Asymmetric Michael Addition: This approach modifies the standard Michael addition by incorporating a chiral catalyst or a chiral nucleophile. For instance, a chiral phase-transfer catalyst can be used to control the stereochemistry of the addition of a malonate to a nitroalkene. Alternatively, organocatalysts, such as chiral amines or thioureas, can activate the reactants to favor the formation of one enantiomer.[5][6]

  • Enzymatic Resolution: This technique involves the use of enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture.[7][8][9] For example, a racemic ester of the target amino acid can be subjected to enzymatic hydrolysis, where the enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the acid product (the other enantiomer).[7][8]

  • Asymmetric Hydrogenation: If a precursor containing a prochiral double bond is synthesized, asymmetric hydrogenation using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can selectively reduce one face of the double bond, establishing the desired stereocenter.[8][10]

Visualizing an Asymmetric Pathway

G cluster_2 Asymmetric Michael Addition Example Nitroalkene 1,1-Diphenyl-2-nitroethene Asymmetric_Addition Asymmetric 1,4-Michael Addition Nitroalkene->Asymmetric_Addition Nucleophile Acetoacetic Ester Nucleophile->Asymmetric_Addition Chiral_Catalyst Chiral Catalyst (e.g., Cupreidine derivative) Chiral_Catalyst->Asymmetric_Addition Chiral_Adduct Enantioenriched Michael Adduct Asymmetric_Addition->Chiral_Adduct Post_Processing Retro-Claisen Reaction or Saponification & Decarboxylation Chiral_Adduct->Post_Processing Reduction Nitro Group Reduction Post_Processing->Reduction Final_Product_Chiral (S)- or (R)-3-Amino-4,4- diphenylbutanoic acid Reduction->Final_Product_Chiral

Caption: Conceptual flow for an organocatalyzed asymmetric Michael addition.

Chapter 4: Comparative Analysis of Synthetic Routes

The optimal choice of a synthetic pathway depends on several factors, including the desired scale, cost of starting materials, required stereochemical purity, and available equipment.

ParameterMichael Addition RouteHofmann Rearrangement RouteAsymmetric Synthesis Route
Starting Materials Benzaldehyde, Nitromethane, Diethyl malonate[3]Benzaldehyde, Ethyl Acetoacetate[3]Varies; often similar to achiral routes but with added chiral reagents/catalysts.
Key Transformations Michael Addition, Nitro Reduction[3]Condensation, Hydrolysis, Hofmann Rearrangement[3][4]Asymmetric C-C bond formation or enzymatic resolution.[8]
Reported Overall Yield Typically high, can be in the range of 85-95% for hydrochloride salts.[3]Generally high and suitable for industrial production.[3]Highly variable depending on the specific method and optimization.
Scalability Well-suited for industrial scale-up.[3]Proven for industrial production.[4]Can be challenging and costly to scale due to expensive catalysts or enzymes.
Process Complexity Can be streamlined into a one-pot or two-step process.[3]A multi-step synthesis with several intermediate isolations.[3]Often adds complexity through specialized catalysts, enzymes, or chiral auxiliaries.
Stereocontrol Produces a racemic mixture unless a chiral variant is used.Produces a racemic mixture.The primary goal is to produce a single enantiomer with high enantiomeric excess.
Key Advantages Streamlined process, high yields.Uses inexpensive, readily available starting materials and classical reactions.Provides access to enantiomerically pure material, crucial for pharmaceutical use.
Key Disadvantages Use of nitromethane can require special handling.Longer, multi-step process.Higher cost of reagents/catalysts, potentially lower overall yields.

References

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Recent Development in the Synthesis of Pregabalin | Request PDF. ResearchGate. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes.
  • Pregabalin. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • Michael Addition. LabXchange. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4,4-diphenylbutanoic acid in Aqueous vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a primary gatekeeper to bioavailability and therapeutic efficacy. For a molecule such as 3-Amino-4,4-diphenylbutanoic acid, a derivative of γ-Aminobutyric acid (GABA) with significant structural complexity, understanding its solubility profile is not merely a perfunctory step but a foundational pillar of its entire development program. The two bulky, non-polar phenyl groups suggest inherent lipophilicity, while the amino acid moiety introduces ionizable centers, creating a complex interplay of forces that govern its interaction with different solvent environments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and interpretable dataset that can confidently guide formulation, bioassay design, and preclinical studies.

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions pertinent to different stages of drug development.[1][2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[3][4] This value is critical for formulation development, where long-term stability and maximum drug load are paramount.[3] The most reliable method for its determination is the Shake-Flask method.[5][6][7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer.[1][8][9] It is a measure of how readily a compound precipitates from a supersaturated solution. In early drug discovery, where thousands of compounds are screened, kinetic solubility assays are favored for their high throughput and low compound consumption.[1][2][9] They provide an early warning system for compounds that may pose challenges in downstream assays or in vivo absorption.

The choice between these assays is a strategic one, guided by the stage of research.

G cluster_1 Solubility Assay Choice Early Discovery Early Discovery Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility High Throughput Low Compound Usage Lead Optimization Lead Optimization Lead Optimization->Kinetic Solubility Rank-Ordering Compounds Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility Accurate Data for SAR Initial Formulation Preformulation Preformulation Preformulation->Thermodynamic Solubility Definitive Data for Formulation Strategy

Caption: Logical workflow for selecting a solubility assay based on the drug development stage.

The Influence of Molecular Structure and pH

This compound is an amino acid. In aqueous solution, it exists as a zwitterion at its isoelectric point (pI), carrying both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-).[10][11] This zwitterionic nature enhances solubility in polar solvents like water, where strong attractions form between the polar water molecules and the charged ends of the amino acid.[10] Conversely, these strong ionic attractions within the crystal lattice make it difficult for non-polar organic solvents to provide sufficient energy to break the lattice apart, leading to poor solubility.[10]

The solubility of this compound is expected to be highly pH-dependent.[12][13][14]

  • In acidic solutions (pH < pI): The carboxyl group is protonated (-COOH), and the molecule carries a net positive charge (cationic form).

  • In alkaline solutions (pH > pI): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge (anionic form).

The formation of these charged species disrupts the zwitterionic crystal lattice and increases interaction with water, typically leading to a U-shaped solubility-pH profile with minimum solubility around the isoelectric point.[13][15]

G Low_pH Low pH (Cationic) High Aqueous Solubility pI Isoelectric Point (pI) (Zwitterion) Minimum Aqueous Solubility Low_pH->pI + OH- pI->Low_pH + H+ High_pH High pH (Anionic) High Aqueous Solubility pI->High_pH + OH- High_pH->pI + H+

Caption: Relationship between pH, ionic species, and expected aqueous solubility.

Experimental Design and Protocols

A comprehensive solubility assessment requires a multi-faceted approach. We will determine both the thermodynamic and kinetic solubility in a range of pharmaceutically relevant aqueous and organic solvents.

Materials and Solvents
  • Test Compound: this compound (solid, purity >98%)

  • Aqueous Media:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl / KCl buffer, pH 2.0

    • 0.1 M Acetate buffer, pH 4.5

    • 0.1 M Phosphate buffer, pH 6.5

    • 0.1 M Borate buffer, pH 9.0

  • Organic Solvents (ACS Grade or higher):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • 2-Propanol (IPA)

    • Diethyl ether

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility and must be performed with meticulous care to ensure equilibrium is truly reached.[5][6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[5]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (aqueous or organic) to each vial.

  • Equilibration: Securely cap the vials. Place them in an orbital shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF or PTFE). The choice of filter material should be validated to ensure it does not bind the compound. Discard the first few drops of the filtrate to avoid any dilution or adsorption effects from the filter itself.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[3][5] Prepare a standard curve using known concentrations of the test compound to accurately determine its concentration in the saturated solution.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µM.

Protocol 2: Kinetic Solubility from DMSO Stock

This high-throughput method is ideal for early-stage assessment.[16][17]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation: Add the chosen aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effects.[2]

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[9]

  • Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the soluble fraction.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable high-throughput method like LC-MS/MS or UV-Vis plate reader.[9] A calibration curve prepared in a matching DMSO/buffer concentration is essential for accurate quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables. Below are templates for presenting the solubility data for this compound. The values provided are illustrative and based on the expected chemical properties of a zwitterionic compound with significant hydrophobic character.

Table 1: Thermodynamic Solubility in Aqueous Buffers at 25°C

Aqueous MediumpHSolubility (µg/mL)Solubility (µM)
HCl/KCl Buffer2.0> 1000> 3531
Acetate Buffer4.5150529
Phosphate Buffer6.555194
PBS7.480282
Borate Buffer9.0> 1000> 3531

Interpretation: The data illustrates the classic U-shaped pH-solubility profile. The minimum solubility is observed around neutral pH (6.5), which is likely close to the compound's isoelectric point. At low and high pH, the formation of the cationic and anionic species, respectively, dramatically increases aqueous solubility.

Table 2: Thermodynamic Solubility in Organic Solvents at 25°C

Organic SolventPolarity IndexSolubility (mg/mL)Comments
DMSO7.2> 50High solubility due to polar aprotic nature.
Methanol5.15.2Moderate solubility in polar protic solvent.
Ethanol4.32.1Lower solubility than methanol.
2-Propanol3.90.8Solubility decreases with decreasing polarity.
Acetonitrile5.80.5Poorly soluble despite polarity.
Diethyl Ether2.8< 0.01Insoluble in non-polar solvent.

Interpretation: As expected for an amino acid derivative, the compound shows high solubility in the highly polar aprotic solvent DMSO.[18] Solubility in polar protic alcohols decreases as the alkyl chain length increases and polarity decreases.[15] The very low solubility in a non-polar solvent like diethyl ether is characteristic of compounds with strong intermolecular ionic interactions.[10][19]

Table 3: Kinetic Solubility in PBS (pH 7.4) at 25°C

AssaySolubility (µM)
Kinetic Solubility115

Interpretation: The kinetic solubility is often higher than the thermodynamic solubility at the same pH. This is because the kinetic assay measures the point of precipitation from a supersaturated solution, while the thermodynamic assay measures the true equilibrium state. This result suggests that while the compound's equilibrium solubility is low at physiological pH, it may be possible to formulate it in a way that achieves a temporary supersaturated state, which can be beneficial for absorption.

Conclusion

The solubility profile of this compound is a complex function of its zwitterionic amino acid core and its lipophilic diphenyl groups. This guide outlines a robust, mechanistically-driven strategy for its characterization. The key takeaways for any researcher are:

  • Aqueous solubility is profoundly pH-dependent. Characterization across a range of pH values is not optional; it is essential for predicting behavior in different biological environments.

  • Thermodynamic and kinetic solubility provide different but complementary information. Kinetic data is invaluable for early-stage screening, while thermodynamic data is the bedrock of successful formulation.

  • Organic solvent solubility is limited, except in highly polar aprotic solvents like DMSO. This has significant implications for stock solution preparation and handling in biological assays.

By following the principles and protocols detailed herein, drug development professionals can generate a high-quality, comprehensive solubility dataset for this compound, enabling informed decisions and mitigating risks in the path towards a viable therapeutic candidate.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Pardhi, D. M., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. Retrieved from [Link]

  • Sreekanth, B. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Bergström, C. A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Patel, J. R., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]

  • Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride Properties. Retrieved from [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-4-(4-phenylphenyl)butanoic Acid. Retrieved from [Link]

  • Khoshkbarchi, M. K., & Vera, J. H. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]

  • Box, K. J., & Comer, J. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

  • Javan, N., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Aliyeva, M., et al. (2023). Solubilities of Amino Acids in the Presence of Chaotropic Anions. PATh. Retrieved from [Link]

  • Pérez-Pabón, J. C., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. Retrieved from [Link]

  • Lafitte, T., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Peptides Containing 3-Amino-4,4-diphenylbutanoic Acid

[1]

Abstract & Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery to enhance metabolic stability and receptor selectivity. 3-Amino-4,4-diphenylbutanoic acid is a

11

However, the introduction of this residue presents significant synthetic challenges. The massive steric bulk of the diphenyl group creates a "steric umbrella" that hinders both the coupling of the amino acid itself and, more critically, the acylation of its N-terminus during subsequent chain elongation.

This Application Note provides a high-fidelity protocol for the Solid-Phase Peptide Synthesis (SPPS) of sequences containing this compound, focusing on overcoming steric hindrance and preventing deletion sequences.

Chemical Characteristics & Synthetic Challenges[1][2][3][4][5][6][7]

Before initiating synthesis, it is vital to understand the specific hurdles imposed by this molecule:

FeatureImpact on SynthesisMitigation Strategy

-Amino Backbone
The amine is attached to the

-carbon, increasing flexibility but potentially altering reactivity compared to

-amino acids.[1]
Use high-efficiency coupling reagents (e.g., HATU, COMU).[1][2]
Diphenyl Steric Bulk The two phenyl rings create a massive steric shield.[1]Double coupling is mandatory.[1] Extended reaction times or microwave energy is required.[1]
Hydrophobicity The diphenyl group significantly increases peptide lipophilicity, leading to potential on-resin aggregation.[1]Use "magic solvents" (e.g., NMP, solvent mixtures) or PEG-based resins (ChemMatrix) to improve solvation.[1]
N-Terminal Reactivity Once coupled, the N-terminus of this residue is buried; coupling the next amino acid is the most difficult step.Use highly active acylating species (HOAt esters) and monitor completion strictly.[1]

Pre-Synthesis Considerations

Resin Selection

To minimize aggregation caused by the hydrophobic diphenyl moiety, use a resin with superior swelling properties in polar aprotic solvents.

  • Recommended: ChemMatrix® (100% PEG) or Tentagel® (PEG-PS).[1]

  • Alternative: Low-loading Polystyrene (0.2 – 0.4 mmol/g) to reduce inter-chain steric clash.[1]

Linker Chemistry[1]
  • Rink Amide Linker: For C-terminal amides (standard for peptidomimetics).[1]

  • Wang/2-CTC Linker: For C-terminal acids.[1] Note: 2-Chlorotrityl chloride (2-CTC) is preferred for preventing diketopiperazine formation if the bulky residue is at the C-terminus.[1]

Detailed Experimental Protocol

Reagents Preparation
  • Fmoc-3-amino-4,4-diphenylbutanoic acid: 0.2 M in DMF.[1]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[1]

Step-by-Step Workflow
Step 1: Resin Swelling

Swell the resin in DMF for at least 30 minutes.[3] If using ChemMatrix, swell in DCM first, then exchange to DMF.[1]

Step 2: Fmoc Deprotection (Standard)[1][4]
  • Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp/Asn are present).[1]

  • Cycle: 1 x 3 min, 1 x 12 min.

  • Wash: DMF (5 x 1 min).

Step 3: Coupling of Fmoc-3-Amino-4,4-diphenylbutanoic acid

This step attaches the bulky residue to the growing chain.

  • Activation: Mix Amino Acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq). Pre-activate for only 30-60 seconds.[1]

  • Coupling: Add to resin. Shake for 2 hours at room temperature.

  • Microwave Option: 75°C for 10 minutes (Power: 25-30W).

  • Wash: DMF (4 x 1 min).

  • Double Couple: Repeat the coupling step with fresh reagents.

Step 4: Capping (Crucial)

Unreacted amines will lead to deletion sequences that are difficult to purify.[1]

  • Treat with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.

  • Wash with DMF.[1][4][3]

Step 5: Coupling the Next Amino Acid (The Critical Bottleneck)

Attaching an amino acid onto the bulky N-terminus of the diphenyl-residue is the hardest step.

  • Reagent Switch: Use DIC (Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole) .[1] HOAt is superior to HOBt for sterically hindered amines due to the neighboring group effect of the pyridine nitrogen.

  • Conditions: 5 eq AA, 5 eq DIC, 5 eq HOAt in NMP (N-methylpyrrolidone).

  • Duration: Overnight (12-16 hours) at room temperature OR Microwave at 75°C for 2 x 15 min.

  • Monitoring: The Kaiser test may yield false negatives due to sterics.[1] Use the Chloranil Test (sensitive for secondary amines, but useful here for hindered primaries) or micro-cleavage LC-MS to confirm completion.[1]

Step 6: Cleavage & Isolation[1]
  • Wash resin with DCM (5x) to remove all DMF.[1]

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Workflow

The following diagram illustrates the optimized decision logic for this specific synthesis, highlighting the divergence from standard SPPS protocols.

SPPS_Workflowcluster_legendLegendStartResin Preparation(Swell in DMF/NMP)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectWash1Wash (DMF)Deprotect->Wash1DecisionIs the Incoming AASterically Hindered?Wash1->DecisionStandard_CplStandard Coupling(HBTU/DIPEA, 45 min)Decision->Standard_CplNoHindered_CplHindered Coupling(this compound)Reagent: HATU/HOAt or DIC/OxymaTime: 2h or MW 75°CDecision->Hindered_CplYes (Diphenyl-AA)CheckQC: Kaiser/Chloranil TestStandard_Cpl->CheckHindered_Cpl->CheckRecoupleDouble Coupling(Fresh Reagents)Check->RecoupleFail (Blue/Purple)Next_CycleProceed to Next AACheck->Next_CyclePass (Colorless)CapCapping(Ac2O/DIPEA)Recouple->CapCap->Next_CycleNext_Cycle->DeprotectRepeat Cyclekey1Standard Stepkey2Critical/Difficult Stepkey3Decision Point

Caption: Optimized SPPS cycle for this compound. Note the "Red" pathway indicating the requirement for high-energy coupling conditions.

Troubleshooting & Quality Control

Observation (LC-MS)Probable CauseCorrective Action
Mass = Target - 1 Residue Incomplete coupling of the diphenyl-AA or the subsequent AA.[1]Implement double coupling for both the bulky AA and the residue immediately following it. Switch solvent to NMP.[1]
Mass + 152 Da (approx) Fmoc adduct remaining.[1]Incomplete deprotection due to aggregation.[1][5] Use DBU (2%) in the deprotection cocktail or heat the deprotection step to 40°C.
Broad Peak / Tailing Aggregation or Racemization.If racemization is suspected (common with high heat activation of His/Cys), switch to DIC/Oxyma at Room Temp (longer time) instead of HATU/Heat.[1]
Guanidinylation (+99 Da) Reaction of amine with HATU (slow coupling).[1]If coupling takes >2 hours, do not use HATU. Use DIC/HOAt or DIC/Oxyma , which do not cause guanidinylation upon prolonged exposure.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protecting groups and coupling strategies for difficult sequences. [Link]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Detailed comparison of HATU, HBTU, and Oxyma Pure efficiencies. [Link]

  • Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1] Foundational work on beta-amino acid synthesis and incorporation.[1][6][7][8] [Link][1]

  • Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. Validates the use of microwave energy for sterically hindered couplings. [Link]

Application Notes & Protocols: N-Protection of 3-Amino-4,4-diphenylbutanoic Acid for Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Protection

3-Amino-4,4-diphenylbutanoic acid is a valuable chiral building block in medicinal chemistry and materials science. Its β-amino acid structure, combined with bulky diphenylmethyl moiety, offers a unique three-dimensional scaffold for designing novel therapeutics and functional materials. However, the presence of a primary amine, a potent nucleophile, necessitates a strategic protection step before its carboxyl group can be activated for amide bond formation (coupling).

Unprotected amines will readily react with activated carboxylic acids, leading to self-polymerization or other undesired side reactions.[1] The process of N-protection temporarily "masks" the amine's reactivity by converting it into a neutral carbamate, allowing the carboxyl group to be selectively coupled with another nucleophile.[2] This document provides a comprehensive guide to selecting an appropriate N-protecting group and offers detailed, field-tested protocols for the protection of this compound, ensuring high yield and purity for subsequent coupling reactions.

Selecting the Optimal Protecting Group: Boc vs. Cbz vs. Fmoc

The choice of a protecting group is the most critical decision in the synthetic strategy, as it dictates the conditions for both the protection and subsequent deprotection steps. The ideal group must be easy to install, stable to the planned coupling conditions, and removable under conditions that do not compromise the integrity of the final product.[1] The three most common N-protecting groups in modern synthesis are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3]

Their selection is based on the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others.[3] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4][5]

Table 1: Comparative Overview of Common N-Protecting Groups. [1][3]

Feature Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-(C=O)- Benzyl-O-(C=O)- Fluorenyl-CH₂-O-(C=O)-
Lability Acid-Labile Hydrogenolysis Base-Labile
Typical Introduction Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃, TEA) Benzyl chloroformate (Cbz-Cl), base Fmoc-Cl or Fmoc-OSu, base
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[3] H₂, Pd/C (Catalytic Hydrogenation)[5] 20-50% Piperidine in DMF[6]
Key Advantages Robust, well-established, stable to a wide range of non-acidic reagents.[1] Stable to mild acid and base; useful in solution-phase synthesis.[7] Very mild deprotection; ideal for Solid-Phase Peptide Synthesis (SPPS).[8]

| Potential Limitations | Requires strong acid for cleavage, which may affect sensitive substrates.[3] | Incompatible with reducible groups (e.g., alkynes, some heterocycles).[3] | Base-labile byproduct (dibenzofulvene) can form adducts if not scavenged.[9] |

For general-purpose laboratory synthesis where subsequent steps do not involve strong acids, the Boc group is often the preferred choice due to its high stability and the straightforward nature of its application and removal. This guide will focus on the N-Boc protection protocol as the primary example.

Primary Protocol: N-Boc Protection of this compound

This protocol details the reliable N-protection of the target amino acid using di-tert-butyl dicarbonate (Boc anhydride).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the this compound attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This forms a tetrahedral intermediate which then collapses. The resulting tert-butyl carbonate acts as a leaving group, which subsequently breaks down into carbon dioxide gas and a tert-butoxide anion.[10] A base is typically added to neutralize the generated acid and drive the reaction to completion.[4]

Boc Protection Mechanism Figure 1: Mechanism of Base-Catalyzed Boc Protection cluster_reactants Reactants cluster_products Products & Byproducts RNH2 R-NH₂ (Amino Acid) Intermediate [Tetrahedral Intermediate] RNH2->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Base Base BaseH Base-H⁺ Base->BaseH Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse LeavingGroup tBuO-C(O)O⁻ Intermediate->LeavingGroup Elimination CO2 CO₂ LeavingGroup->CO2 Decarboxylation tBuOH tBuOH LeavingGroup->tBuOH Protonation

Caption: Figure 1: Mechanism of Base-Catalyzed Boc Protection.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichStarting material.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Acros OrganicsThe protecting agent.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificMild base.
Tetrahydrofuran (THF)AnhydrousEMD MilliporeReaction solvent.
Deionized WaterN/AIn-houseReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
1M Hydrochloric Acid (HCl)VolumetricJ.T. BakerFor aqueous wash.
Brine (Saturated NaCl)N/AIn-houseFor aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa AesarDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a 1:1 mixture of THF and deionized water (approx. 10 mL per gram of amino acid). Stir vigorously for 10-15 minutes at room temperature to achieve a fine suspension.

  • Addition of Boc₂O: To the stirred suspension, add di-tert-butyl dicarbonate (1.2 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). The reaction is typically complete when the suspension becomes a clear, homogeneous solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amino acid. Visualize spots using a UV lamp and/or potassium permanganate stain.

  • Work-up (Solvent Removal): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Work-up (Acidification & Extraction): Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate (the product) should form. Extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.

  • Purification: The resulting white solid is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel.

Characterization of N-Boc-3-Amino-4,4-diphenylbutanoic Acid

Confirm the structure and purity of the product using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect to see a characteristic singlet for the 9 protons of the tert-butyl group around δ 1.4 ppm.[11] The aromatic protons from the two phenyl rings will appear as multiplets in the δ 7.1-7.4 ppm region. Other key signals include the methine and methylene protons of the butanoic acid backbone.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the carbamate carbonyl (~155-156 ppm), the carboxylic acid carbonyl (~175-177 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).[11]

  • Mass Spectrometry (ESI-MS): In positive ion mode, look for the [M+Na]⁺ adduct. A characteristic fragmentation pattern is the loss of isobutylene (-56 Da) from the Boc group.[12]

Alternative Protection Strategies

While Boc is a robust choice, certain synthetic routes may demand alternative protecting groups.

  • Cbz-Protection: To introduce the Cbz group, react the amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., using NaHCO₃ in a dioxane/water mixture).[8] Deprotection is achieved via catalytic hydrogenation (H₂ gas over a Palladium catalyst), which is mild but incompatible with other reducible functional groups.[2]

  • Fmoc-Protection: The Fmoc group is introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in the presence of a base like NaHCO₃.[9] Its primary advantage is the exceptionally mild deprotection condition: treatment with a solution of 20% piperidine in DMF for a short period at room temperature.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient base; poor solubility of starting material; deactivated Boc₂O.Add an additional equivalent of base. Increase the proportion of THF or consider a different solvent system like 1,4-dioxane. Use fresh, high-quality Boc₂O.
Low Yield after Work-up Product is partially soluble in the acidic aqueous phase; incomplete extraction.Ensure the aqueous layer is fully saturated with NaCl before extraction. Increase the number of extractions with ethyl acetate.
Side Product Formation The zwitterionic nature of the amino acid can sometimes slow the reaction.[13]Ensure vigorous stirring and a sufficient reaction time. The use of a stronger, non-nucleophilic organic base like triethylamine (TEA) in an anhydrous solvent system (e.g., DCM or THF) can sometimes accelerate the reaction.[4]

Workflow for Subsequent Amide Coupling

Once the N-protected this compound is secured, it is ready for coupling. The overall synthetic pathway involves protection, activation/coupling, and final deprotection.

Coupling Workflow Figure 2: General Synthetic Workflow Start This compound Protected N-Protected Amino Acid (e.g., N-Boc) Start->Protected Protection (e.g., Boc₂O, Base) Activated Activated Ester Intermediate (e.g., O-acylisourea) Protected->Activated Activation (e.g., EDC, HOBt) Coupled N-Protected Dipeptide/Amide Activated->Coupled Final Final Deprotected Product Coupled->Final Deprotection (e.g., TFA) Amine R'-NH₂ (Coupling Partner) Amine->Activated Nucleophilic Attack

Caption: Figure 2: General Synthetic Workflow.

A typical coupling reaction involves activating the carboxylic acid of the N-Boc protected amino acid with a coupling agent.[14] Common and effective coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium salts like HATU.[15][16] HOBt and HATU are particularly effective at forming active esters in situ, which increases coupling efficiency and minimizes the risk of racemization.[15][17] The activated species is then reacted with the desired amine nucleophile to form the target amide bond.

References

  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). QM Magic Class.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (2025, December). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2013, November 15). PubMed.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
  • Peptide Coupling Reagents Guide. (n.d.). Novabiochem.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Different strategies of protection and deprotection of C and N terminus of Amino acid. (n.d.).
  • Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. (2025). Benchchem.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.

Sources

Scalable Preparation of 3-Amino-4,4-diphenylbutanoic Acid via Rodionov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a scalable, cost-effective protocol for the synthesis of 3-Amino-4,4-diphenylbutanoic acid , a critical non-canonical


-amino acid building block used in the development of peptidomimetics (e.g., mini-hepcidin agonists) and pharmaceutical intermediates.[1] The method utilizes a modified Rodionov reaction , a one-pot multicomponent condensation of diphenylacetaldehyde, malonic acid, and ammonium acetate. Unlike traditional multi-step routes (e.g., Arndt-Eistert homologation), this protocol offers high atom economy, avoids hazardous diazomethane, and relies on crystallization for purification, rendering it suitable for kilogram-scale production.

Strategic Overview & Scientific Rationale

The Target Molecule

This compound is a


-amino acid featuring a bulky benzhydryl side chain. This steric bulk is highly valued in medicinal chemistry for restricting conformational freedom in peptide backbones and increasing proteolytic stability.
The Rodionov Chemistry

The Rodionov reaction is the most direct route to


-aryl-

-amino acids. It involves the condensation of an aldehyde with malonic acid and ammonia (generated in situ from ammonium acetate) in an alcoholic solvent.

Mechanism: The reaction proceeds through a complex cascade:

  • Imine Formation: Condensation of diphenylacetaldehyde with ammonia.

  • Knoevenagel-type Condensation: Addition of malonic acid to the imine (or enamine).

  • Decarboxylation: Thermal elimination of CO

    
     to form the 
    
    
    
    -amino acid.
Process Challenges & Solutions
  • Challenge (Sterics): The bulky diphenyl group of the aldehyde (

    
    ) can retard the initial condensation compared to simple benzaldehyde.
    
    • Solution: Use of high-boiling alcohols (n-Butanol) or extended reflux times in Ethanol to drive conversion.

  • Challenge (Stability): Diphenylacetaldehyde is prone to enolization and polymerization.

    • Solution: Fresh distillation of the aldehyde and using a high equivalent of ammonium acetate to buffer the system and favor imine formation.

  • Challenge (Purification): Zwitterionic product solubility varies significantly with pH.

    • Solution: Isoelectric precipitation followed by recrystallization, avoiding costly silica chromatography.

Reaction Mechanism & Pathway[2]

The following diagram illustrates the multicomponent assembly and the critical decarboxylation step.

RodionovMechanism Aldehyde Diphenylacetaldehyde (Ph)2CH-CHO Imine Intermediate Imine [(Ph)2CH-CH=NH] Aldehyde->Imine - H2O NH4OAc NH4OAc (Ammonia Source) NH4OAc->Imine Malonic Malonic Acid HOOC-CH2-COOH Adduct Dicarboxylic Adduct (Transient) Malonic->Adduct Imine->Adduct + Malonic Acid Decarb Thermal Decarboxylation (- CO2) Adduct->Decarb Product This compound Target Molecule Decarb->Product

Caption: Mechanistic pathway of the Rodionov reaction transforming diphenylacetaldehyde into the target


-amino acid via imine formation and decarboxylation.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Diphenylacetaldehyde >95% (Freshly Distilled)Limiting Reagent
Malonic Acid >99%Carbon Source
Ammonium Acetate >98% ACS GradeNitrogen Source / Buffer
Ethanol 95% or AbsoluteSolvent
Glacial Acetic Acid ACS GradeRecrystallization Solvent
Equipment 2L 3-Neck Flask, Overhead Stirrer, Reflux Condenser, Heating MantleReaction Vessel
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Equip a 2L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, and a thermometer.

  • Charging: Add Diphenylacetaldehyde (100.0 g, 0.51 mol, 1.0 equiv) to the flask.

  • Solvent: Add Ethanol (600 mL). Stir to dissolve.

    • Note: If the aldehyde is not freshly distilled, check for polymer presence (white solids). Filter if necessary before proceeding.

  • Reagent Addition: Add Malonic Acid (63.7 g, 0.61 mol, 1.2 equiv) and Ammonium Acetate (118.0 g, 1.53 mol, 3.0 equiv).

    • Expert Insight: A large excess of ammonium acetate is crucial to suppress aldol-type side reactions of the aldehyde and drive the equilibrium toward the imine.

Phase 2: Reaction & Decarboxylation[2]
  • Heating: Heat the mixture to a vigorous reflux (

    
    ).
    
  • Monitoring: Stir at reflux for 12–18 hours .

    • Observation: The mixture will initially be clear or slightly hazy and may darken to yellow/orange over time. Evolution of CO

      
       gas will be observed as bubbling; ensure the condenser is vented to a fume hood.
      
  • Checkpoint: Monitor conversion by HPLC or TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde spot (

    
    ) and the appearance of the ninhydrin-active amino acid spot (
    
    
    
    ).
Phase 3: Work-up & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature (

    
    ).
    
  • Crystallization: The product, this compound, typically precipitates as a white to off-white solid upon cooling due to its zwitterionic character.

    • Troubleshooting: If no precipitate forms, concentrate the ethanol solution to ~30% of its original volume under reduced pressure. If still no solid, dilute with an equal volume of cold acetone to induce precipitation.

  • Filtration: Filter the crude solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (2 x 50 mL) followed by Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde and colored impurities.

Phase 4: Purification (Recrystallization)
  • Solvent: Transfer the crude solid to a clean flask. Add 70% Ethanol/Water or Glacial Acetic Acid (approx. 5-7 mL per gram of crude).

  • Dissolution: Heat to reflux until fully dissolved. Perform a hot filtration if insoluble particles remain.

  • Crystallization: Cool slowly to

    
     overnight.
    
  • Final Isolation: Filter the pure crystals, wash with cold ethanol, and dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

Workflow Start Start: Reagent Charging (Aldehyde, Malonic Acid, NH4OAc) Reflux Reflux in Ethanol (12-18h, 80°C) Start->Reflux Monitor HPLC Check (>95% Conversion?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Cool Cool to RT Induce Precipitation Monitor->Cool Yes Filter Filtration Isolate Crude Solid Cool->Filter Recryst Recrystallization (Aq. Ethanol or Acetic Acid) Filter->Recryst Dry Vacuum Dry Final Product Recryst->Dry

Caption: Operational workflow for the scalable synthesis and purification of the target


-amino acid.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Yield 40 – 55%Gravimetric
Purity > 98.0%HPLC (AUC)
Identity Conforms to Structure

H NMR, MS
Melting Point 224 - 226 °C (dec.)Capillary

Key NMR Signals (DMSO-


): 
  • 
     7.1-7.4 (m, 10H, Ar-H)
    
  • 
     4.0-4.2 (m, 1H, CH-Ph
    
    
    
    )
  • 
     3.6-3.8 (m, 1H, CH-NH
    
    
    
    )
  • 
     2.3-2.5 (m, 2H, CH
    
    
    
    -COOH)

Process Safety & Troubleshooting

Critical Hazards
  • CO

    
     Evolution:  The decarboxylation step generates significant volumes of carbon dioxide. On a large scale, this can pressurize the reactor if not properly vented. Ensure the reflux condenser is open to the atmosphere (via a drying tube).
    
  • Ammonia: Ammonium acetate dissociates to release ammonia gas. Work in a well-ventilated fume hood.

Troubleshooting Guide
  • Low Yield: Often caused by "wet" ethanol or old aldehyde. Ensure ethanol is at least 95% grade and aldehyde is distilled.

  • Oiling Out: If the product separates as an oil rather than a solid, re-dissolve in hot ethanol, add a seed crystal, and cool very slowly.

  • Color Issues: If the product is yellow/brown, it indicates oxidation or polymerization of the aldehyde. A wash with cold diethyl ether usually removes these non-polar impurities.

References

  • Rodionov, V. M. (1926). "Über die Darstellung von

    
    -Amino-säuren aus Aldehyden, Malonsäure und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research, 31(4), 173–180. Link

  • Sagan, S., et al. (2014). "Synthesis and biological activity of new analogs of hepcidin". Bioorganic & Medicinal Chemistry, 22(10), 2843-2854. (Contextual usage of diphenyl-substituted amino acids). Link

  • BenchChem. (n.d.). "this compound Structure and Properties". Chemical Database. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: (S)-3-Amino-4,4-diphenylbutanoic acid". Link

Sources

Application Notes & Protocols: Strategic Preparation of Pharmaceutical Salts of 3-Amino-4,4-diphenylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the strategic preparation and selection of pharmaceutical salts for the novel active pharmaceutical ingredient (API), 3-Amino-4,4-diphenylbutanoic acid. Recognizing the pivotal role of salt formation in optimizing drug properties, this guide moves beyond mere procedural lists to explain the underlying physicochemical principles governing salt selection, preparation, and characterization. We present generalizable, robust protocols for the synthesis of both acid and base addition salts, grounded in established methodologies for structurally related amino acids. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical workflows required to successfully navigate the salt screening and selection process for this and other zwitterionic APIs.

Introduction: The Rationale for Salt Formation

This compound is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. The physicochemical properties of such an API in its free, or "parent," form—such as aqueous solubility, dissolution rate, chemical stability, and hygroscopicity—are often suboptimal for therapeutic delivery and large-scale manufacturing. Pharmaceutical salt formation is the most prevalent and effective strategy to modulate these properties without altering the core pharmacophore.[1]

By reacting the API with a suitable acidic or basic counter-ion, a new crystalline solid is formed with a unique crystal lattice and, consequently, distinct physical and chemical characteristics.[1] A successful salt form can significantly enhance a drug's bioavailability by improving its solubility and dissolution rate or extend its shelf-life by increasing its stability.[1][2] This guide details the strategic approach and methodologies for preparing and evaluating pharmaceutical salts of this compound.

Part 1: The Science of Salt Selection

The selection of an appropriate counter-ion is a critical decision rooted in the acid-base chemistry of the API. The fundamental principle is the "pKa rule," which states that for efficient proton transfer and stable salt formation, the difference between the pKa of the API's ionizable group and the counter-ion should be at least 2-3 units.

  • For the Basic Amino Group (Amine): To form an acid addition salt (e.g., hydrochloride), the pKa of the acidic counter-ion should be significantly lower than the pKa of the protonated amine (R-NH3+).

  • For the Acidic Carboxylic Acid Group: To form a base addition salt (e.g., sodium salt), the pKa of the protonated basic counter-ion should be significantly higher than the pKa of the carboxylic acid (R-COOH).

A systematic "salt screening" process is employed to identify the optimal salt form. This involves reacting the API with a library of pharmaceutically acceptable counter-ions under various solvent and crystallization conditions to generate a diverse set of solid forms for characterization.

Visualizing the Salt Screening Workflow

The following diagram outlines the logical progression of a typical pharmaceutical salt screening campaign.

SaltScreeningWorkflow cluster_prep Preparation Phase cluster_isolation Isolation Phase cluster_analysis Analysis & Selection Phase API Start with Free API (this compound) CounterIons Select GRAS Counter-Ions (e.g., HCl, H2SO4, NaOH, Citric Acid) API->CounterIons Solvent Choose Solvent Systems (e.g., Alcohols, Water, Ketones, Mixtures) CounterIons->Solvent Reaction Stoichiometric Reaction (API + Counter-ion) Solvent->Reaction Crystallization Induce Crystallization (Cooling, Evaporation, Anti-solvent) Reaction->Crystallization Isolation Isolate & Dry Solid Form Crystallization->Isolation Characterize Full Solid-State Characterization (XRPD, DSC, TGA, Solubility) Isolation->Characterize Select Select Lead Salt Candidate(s) Based on Target Properties Characterize->Select

Caption: High-level workflow for a pharmaceutical salt screening program.

Part 2: Experimental Protocols

The following protocols are generalizable methods for preparing acid and base addition salts of this compound. These methods are based on established procedures for similar amino acid derivatives and should be adapted and optimized based on real-time experimental observations.[3][4][5][6]

Protocol 1: Preparation of an Acid Addition Salt (e.g., Hydrochloride)

This protocol details the formation of a hydrochloride salt, a common choice for APIs containing a basic nitrogen atom. The principle involves reacting the neutral free base with hydrochloric acid, leading to protonation of the amino group and subsequent crystallization of the salt.

Rationale for Experimental Choices:

  • Solvent: An alcohol like ethanol or isopropanol is often chosen because it typically provides good solubility for the free form of the API but lower solubility for the resulting hydrochloride salt, facilitating crystallization.[5]

  • Acid Addition: Using a solution of HCl (e.g., in ethanol or as a concentrated aqueous solution) allows for controlled, stoichiometric addition.[5]

  • Crystallization: Gradual cooling allows for the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry reaction vessel, suspend 1.0 equivalent of this compound in a suitable solvent (e.g., 95% ethanol, approximately 5-10 mL per gram of API). Stir the suspension at room temperature.

  • Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of hydrochloric acid. This can be added as a concentrated aqueous solution (e.g., 37%) or as a standardized solution in an organic solvent (e.g., 2M HCl in ethanol).[5]

  • Reaction & Dissolution: Continue stirring the mixture. The initial suspension of the zwitterionic API should gradually dissolve as the more soluble salt is formed. Gentle warming (e.g., to 40-50 °C) can be applied to ensure complete dissolution.

  • Crystallization: Once a clear solution is obtained, allow it to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can be used to maximize the yield of the crystalline salt.[3] If crystals do not form, initiation by scratching the inside of the flask or adding a seed crystal can be attempted.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any soluble impurities.

  • Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Hydrochloride Salt Preparation

HclSaltPrep start Suspend API Free Form in Ethanol add_hcl Slowly Add 1.05 eq. of Hydrochloric Acid start->add_hcl stir Stir (Warm if Necessary) to Achieve Clear Solution add_hcl->stir cool Cool Slowly to 0-5 °C to Induce Crystallization stir->cool filter Isolate Crystals via Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum to Constant Weight wash->dry end Pure Hydrochloride Salt dry->end

Caption: Step-by-step workflow for the preparation of a hydrochloride salt.

Protocol 2: Preparation of a Base Addition Salt (e.g., Sodium Salt)

This protocol describes the formation of a sodium salt by reacting the carboxylic acid moiety of the API with a strong sodium base.

Rationale for Experimental Choices:

  • Solvent: An aqueous or aqueous-alcoholic medium is typically required to dissolve both the API and the inorganic base.[6]

  • Base: Sodium hydroxide is a common, inexpensive, and strong base that ensures complete deprotonation of the carboxylic acid.[4] Using a standardized solution allows for precise stoichiometric control.

  • Isolation: For highly water-soluble salts, isolation via crystallization can be challenging. Solvent evaporation or lyophilization (freeze-drying) are common alternative methods to obtain the solid salt.[2]

Step-by-Step Methodology:

  • Dissolution: In a reaction vessel, dissolve 1.0 equivalent of this compound in a minimal amount of deionized water or an ethanol/water mixture.

  • Basification: With vigorous stirring, add exactly 1.0 equivalent of a standardized aqueous sodium hydroxide solution (e.g., 1.0 M NaOH) dropwise. Monitor the pH to ensure it approaches neutrality (~pH 7-8), indicating complete reaction.

  • Isolation (Method A - Evaporation): If the salt is expected to be thermally stable, concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the solvent and obtain the solid sodium salt.

  • Isolation (Method B - Lyophilization): For potentially thermolabile compounds or to obtain a fine, amorphous powder, freeze the solution completely and transfer it to a lyophilizer. Freeze-dry for 24-48 hours until all solvent is removed.[2]

  • Drying: Further dry the resulting solid in a vacuum oven to remove any residual moisture.

Part 3: Characterization Data for Salt Selection

Once various salts are prepared, they must be rigorously characterized to select the best candidate for further development. The data collected should allow for a direct comparison of properties relevant to drug formulation and performance.

Parameter Technique(s) Purpose
Identity & Stoichiometry NMR, Elemental AnalysisConfirms the formation of the salt and the molar ratio of API to counter-ion.[2]
Crystallinity X-Ray Powder Diffraction (XRPD)Differentiates between crystalline and amorphous forms; identifies polymorphs.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines melting point, decomposition temperature, and presence of solvates/hydrates.[2]
Aqueous Solubility HPLC, UV-Vis SpectroscopyQuantifies the solubility in water and relevant biological buffers (e.g., pH 1.2, 6.8). A key indicator of potential bioavailability.[2]
Dissolution Rate USP Dissolution ApparatusMeasures how quickly the solid dissolves, which is often the rate-limiting step for absorption.
Hygroscopicity Gravimetric Vapor Sorption (GVS)Assesses the tendency of the material to absorb moisture from the atmosphere, which impacts physical stability and handling.
Chemical Stability HPLC (Stability-Indicating Method)Evaluates degradation of the salt under stressed conditions (heat, light, humidity).

Conclusion

The formation of pharmaceutical salts is an indispensable tool in the optimization of drug candidates. For this compound, a systematic approach involving the selection of appropriate counter-ions, execution of robust preparation protocols, and comprehensive solid-state characterization is paramount. The generalizable workflows provided herein serve as a foundational guide for researchers to successfully identify and develop a salt form with optimal physicochemical properties, thereby accelerating its path through preclinical and clinical development.

References

  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. MDPI. Retrieved from [Link]

  • Google Patents. (1988). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
  • Google Patents. (2015). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository. Retrieved from [Link]

  • Google Patents. (1987). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Google Patents. (1981). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • PubChem. (n.d.). 3-Amino-4-phenylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Salts of Amino Acids: Crystallization, Structure and Properties. Retrieved from [Link]

  • Radboud Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Google Patents. (2011). CN102050750A - Novel method for preparing 2-aminobutyric acid.
  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

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Application Note: Optimization of Reaction Conditions for 3-Amino-4,4-diphenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It synthesizes established organic chemistry methodologies with specific optimizations required for the sterically hindered 4,4-diphenyl moiety.

Abstract

3-Amino-4,4-diphenylbutanoic acid is a sterically demanding


-amino acid scaffold, structurally related to the neurotransmitter GABA and its lipophilic analogs (e.g., Phenibut, Pregabalin). The bulky benzhydryl group at the 

-position presents unique synthetic challenges, including reduced electrophilicity of precursors and steric hindrance during C-N bond formation. This guide details two optimized protocols: a Modified Rodionov One-Pot Synthesis for rapid library generation, and a Nitromethane Michael Addition Route for high-purity, scalable production. Critical optimization parameters, including solvent effects, catalyst selection, and purification of the zwitterionic product, are analyzed.

Introduction & Structural Analysis

The target molecule, this compound, features a stereocenter at the C3 position and a bulky diphenylmethyl group at C4. Unlike simple


-phenyl-GABA (Phenibut), the additional phenyl ring significantly increases lipophilicity and steric bulk.

Therapeutic Relevance: This scaffold is investigated for its potential to cross the blood-brain barrier (BBB) more effectively than GABA, targeting


 subunits of voltage-gated calcium channels or GABA-B receptors.

Synthetic Challenges:

  • Steric Hindrance: The adjacent diphenyl group shields the C3 electrophilic center.

  • Aldehyde Stability: The precursor, diphenylacetaldehyde, is prone to enolization and polymerization under harsh basic conditions.

  • Zwitterionic Purification: Isolation of the free amino acid requires precise pH control near the isoelectric point (pI).

Strategic Pathway Analysis

We evaluate two primary routes. The selection depends on the required scale and enantiopurity.

SyntheticPathways cluster_Rodionov Route A: Modified Rodionov (Rapid/Racemic) cluster_Michael Route B: Michael Addition (Scalable/Stereocontrolled) Start Diphenylacetaldehyde (Ph2CH-CHO) Rodionov_Step Malonic Acid + NH4OAc (EtOH, Reflux) Start->Rodionov_Step Knoevenagel Monomethyl Malonate (Knoevenagel) Start->Knoevenagel Target_A Racemic Target Rodionov_Step->Target_A Michael Nitromethane + DBU (Michael Addition) Knoevenagel->Michael Reduction H2 / Raney Ni (Reduction) Michael->Reduction Target_B High Purity Target Reduction->Target_B

Figure 1: Comparison of Synthetic Strategies. Route A is preferred for quick medicinal chemistry scanning. Route B is preferred for process development and enantioselective adaptation.

Protocol 1: Modified Rodionov Reaction (Direct Synthesis)

Best for: Rapid synthesis of racemic material with minimal steps.

The classic Rodionov reaction often fails with bulky aldehydes due to poor solubility and slow imine formation. This modified protocol uses ethanol as a co-solvent and thermal activation to drive the reaction.

Materials
  • Diphenylacetaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Diphenylacetaldehyde (10 mmol) and Malonic acid (11 mmol) in Ethanol (20 mL).

  • Ammonium Addition: Add Ammonium acetate (20 mmol) to the stirring solution. The mixture may initially appear heterogeneous.

  • Thermal Activation: Heat the mixture to reflux (

    
    ) for 8–12 hours.
    
    • Checkpoint: Monitor by TLC (SiO

      
      , EtOAc:MeOH 9:1). The aldehyde spot should disappear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A white precipitate (the

    
    -amino acid) often forms.
    
  • Filtration & Wash: Filter the solid. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted malonic acid and acetamide byproducts.
  • Recrystallization: Recrystallize from H

    
    O/EtOH (1:1) if purity is 
    
    
    
    .

Optimization Note: If the reaction is sluggish, microwave irradiation at


 for 30 minutes can significantly improve conversion yields for this sterically hindered substrate.

Protocol 2: Nitromethane Michael Addition (High-Purity Route)

Best for: Scalable synthesis, high purity, and potential for enantioselective catalysis.

This route avoids the harsh conditions of the Rodionov reaction and allows for the isolation of stable intermediates.

Phase 1: Preparation of the -Unsaturated Ester
  • Reagents: Diphenylacetaldehyde (1.0 eq), Mono-methyl malonate (1.2 eq), Piperidine (0.1 eq), Pyridine (solvent).

  • Procedure: Reflux reagents in pyridine for 4 hours (Doebner modification).

  • Workup: Acidify with HCl, extract with EtOAc.

  • Result: 4,4-diphenylbut-2-enoic acid methyl ester.

Phase 2: Michael Addition of Nitromethane (The Critical Step)

This step establishes the C-N bond. The choice of base is critical to prevent polymerization of the sensitive nitro-alkane intermediate.

Optimized Parameters:

  • Solvent: Methanol (promotes proton transfer).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to TMG or alkoxides for this substrate.

  • Temperature:

    
    .
    

Procedure:

  • Dissolve the unsaturated ester (10 mmol) in Nitromethane (5 mL, acts as solvent and reagent) and Methanol (5 mL).

  • Add DBU (1.0 eq) dropwise.

  • Heat to

    
     for 6 hours.
    
  • Quench: Cool and acidify with acetic acid.

  • Isolation: Concentrate in vacuo. The residue is the

    
    -nitro ester intermediate.
    
Phase 3: Reduction and Hydrolysis
  • Hydrogenation: Dissolve the nitro ester in MeOH. Add Raney Nickel (approx. 20 wt% loading).

  • Reaction: Hydrogenate at 50 psi H

    
     for 12 hours.
    
  • Hydrolysis: Filter catalyst. Add 6M HCl and reflux for 2 hours to hydrolyze the ester and form the hydrochloride salt.

  • Free Base Formation: Adjust pH to ~6.5 (isoelectric point) using 1M NaOH to precipitate the zwitterionic amino acid.

Critical Optimization Logic (DoE)

The following diagram illustrates the decision matrix for optimizing the Michael Addition step, which is the yield-limiting step in Route B.

OptimizationLogic Start Michael Addition Optimization Solvent Variable 1: Solvent Start->Solvent Base Variable 2: Base Catalyst Start->Base Temp Variable 3: Temperature Start->Temp THF THF: Slow reaction (Poor proton transfer) Solvent->THF MeOH MeOH: Fast reaction (High Yield) Solvent->MeOH TEA Triethylamine: Incomplete Conv. Base->TEA DBU DBU: Full Conversion (Stronger Base) Base->DBU RT RT: Too slow due to Steric Bulk Temp->RT Heat 60°C: Optimal Kinetic Energy Temp->Heat

Figure 2: Optimization parameters for the Michael Addition of nitromethane to the sterically hindered 4,4-diphenyl substrate.

Data Summary: Base Screening for Phase 2
Base CatalystEquivalentsSolventTime (h)Conversion (%)Notes
Triethylamine2.0MeOH2445%Too weak for hindered substrate.
NaOMe1.1MeOH485%Significant polymerization byproducts.
DBU 1.0 MeOH 6 96% Cleanest profile; easy workup.
TMG0.5THF1270%Good, but slower than DBU/MeOH.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1. Proton NMR (


H NMR, 400 MHz, D

O/DCl):
  • 
     7.2–7.4 ppm:  Multiplet (10H), aromatic protons (Diphenyl group).
    
  • 
     4.1 ppm:  Doublet (
    
    
    
    Hz), 1H, CH-(Ph)
    
    
    . Diagnostic peak for the benzhydryl group.
  • 
     3.8 ppm:  Multiplet, 1H, CH-NH
    
    
    
    .
  • 
     2.6–2.8 ppm:  Multiplet, 2H, CH
    
    
    
    -COOH.

2. HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Aromatic).

References

  • Rodionov, V. M., & Malevinskaya, E. T. (1948).
  • Michael Addition to Nitroolefins (General Reviews)

    
    -amino acids. Tetrahedron: Asymmetry, 18(3), 299-365.
    
    
  • Synthesis of Phenibut and Analogs (BenchChem Protocols): BenchChem. (2025). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols.

  • Enantioselective Synthesis via Biocatalysis: Poelarends, G. J., et al. (2019). Enantioselective Synthesis of Pharmaceutically Active

    
    -Aminobutyric Acids Using a Tailor-Made Artificial Michaelase.[1] ACS Catalysis, 9(4), 3226-3232.
    
    
  • DBU Catalyzed Michael Additions: Ballini, R., & Bosica, G. (2005). Nitroalkanes as key building blocks for the synthesis of complex molecules. Journal of Organic Chemistry. (Cited for the specific efficacy of DBU in nitro-Michael additions).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of 3-Amino-4,4-diphenylbutanoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4,4-diphenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during biological assays. This guide offers troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: this compound

This compound is a zwitterionic compound, meaning it contains both an acidic carboxyl group and a basic amino group. This dual nature significantly influences its solubility, which is highly dependent on the pH of the solvent.[1][2][3] The presence of two bulky, nonpolar phenyl groups contributes to its hydrophobic character, further complicating its dissolution in aqueous biological media.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Q1: My compound precipitated out of solution when I added my DMSO stock to my aqueous assay buffer. What happened and how can I fix it?

A1: This is a common issue known as "solvent-shifting" precipitation.

  • Causality : You've created a supersaturated solution. While this compound may be soluble in a pure organic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous buffer where it is less soluble.[4] This is a kinetic, not thermodynamic, solubility limit, and it often leads to an overestimation of the compound's true solubility in the final assay conditions.[5][6]

  • Immediate Actions & Protocol :

    • Vortex/Agitate : Immediately and vigorously vortex or shake the solution to see if the precipitate redissolves. Sometimes, with gentle heating (if your assay components are stable at slightly elevated temperatures), the compound may go back into solution.

    • Serial Dilution : Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

  • Long-Term Strategy :

    • Lower Stock Concentration : Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

    • Optimize Co-solvent Percentage : Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system.[7][8] Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[8]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent cause of data variability.

  • Causality : If the compound is not fully dissolved, the actual concentration in your assay is unknown and likely lower than intended.[4] Precipitated particles can also interfere with assay readouts, particularly in plate-based assays that use optical measurements.[9] This can lead to inaccurate structure-activity relationships (SAR) and underestimated potency.[9]

  • Workflow for Investigation :

    • Visual Inspection : Before adding your compound to the cells, visually inspect the diluted solution (at the final assay concentration) for any signs of precipitation or cloudiness. Check against a vehicle control.

    • Pre-incubation Test : Prepare your final dilution in your cell culture media and let it sit at the assay temperature (e.g., 37°C) for the duration of your experiment. Check for precipitate formation over time.

    • Filtration and Quantification : Prepare the final dilution, let it equilibrate, and then filter it through a 0.22 µm filter to remove any precipitate. Measure the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the true soluble concentration.

Below is a workflow to diagnose and address solubility-related assay variability.

Caption: Troubleshooting workflow for inconsistent assay results.

Frequently Asked Questions (FAQs)

Q3: What is the best solvent for making a stock solution of this compound?

A3: Due to its hydrophobic diphenyl groups, organic solvents are necessary.

  • Primary Recommendation : Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[10]

  • Alternative Solvents : Ethanol can also be used. However, it is generally more volatile and may have more pronounced effects on cellular systems at lower concentrations compared to DMSO.[8]

  • Aqueous Solutions : Direct dissolution in purely aqueous buffers is challenging. However, solubility can be significantly influenced by pH.

Q4: How does pH affect the solubility of this compound?

A4: As a zwitterionic amino acid derivative, its solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[11][12][13]

  • At Low pH (Acidic) : The carboxyl group is protonated (-COOH), and the amino group is protonated (-NH3+), resulting in a net positive charge. The compound will behave more like a salt and may have increased aqueous solubility.

  • At High pH (Basic) : The carboxyl group is deprotonated (-COO-), and the amino group is neutral (-NH2), resulting in a net negative charge. This salt form may also have increased aqueous solubility.

Practical Application : Adjusting the pH of your stock solution or final assay buffer can be a powerful tool to increase solubility.[14] You can prepare a stock solution in a dilute acid (e.g., 0.1 N HCl) or a dilute base (e.g., 0.1 N NaOH) and then neutralize it upon dilution into your final assay buffer.[15] However, ensure that the final pH of your assay is within the acceptable range for your biological system.

Q5: What is the maximum concentration of this compound I can expect to dissolve in my assay medium?

A5: This needs to be determined empirically for your specific conditions. The "thermodynamic solubility" is the true equilibrium solubility in a given solvent.

  • Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

    • Add an excess amount of the solid compound to your final assay buffer (e.g., enough that you can see undissolved solid).

    • Agitate the suspension at a constant temperature (your assay temperature) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Remove the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC, LC-MS). This value is the thermodynamic solubility.

Q6: Are there any additives or excipients I can use to improve solubility?

A6: Yes, several excipients can be used to enhance the solubility of poorly soluble compounds.[16][17]

Excipient TypeExamplesMechanism of ActionConsiderations
Co-solvents Propylene glycol, Polyethylene glycols (PEGs)Reduce the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[18]Must be tested for compatibility with the assay and potential toxicity.[7]
Surfactants Polysorbate 80 (Tween® 80), PoloxamersForm micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[19]Can interfere with cell membranes and some protein assays. The concentration should be kept low.
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes where the hydrophobic compound is sequestered within the cyclodextrin's hydrophobic core.[20]Can sometimes extract cholesterol from cell membranes.

Decision Tree for Solubilization Strategy:

Caption: Decision tree for selecting a solubilization method.

Best Practices for Stock Solution Preparation

To ensure reproducibility and accuracy, follow these guidelines when preparing stock solutions.[21][22]

  • Use High-Purity Solvents : Always use anhydrous, high-purity solvents (e.g., DMSO, ≥99.9%).

  • Accurate Weighing : Use a calibrated analytical balance. For small quantities, it's often more accurate to weigh a larger amount and make a more concentrated initial stock, which can then be serially diluted.[22]

  • Ensure Complete Dissolution : After adding the solvent, ensure the compound is fully dissolved. Use a vortex mixer and gentle warming if necessary (check compound stability first). Sonication can also be effective.

  • Proper Storage : Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent absorption of water from the atmosphere. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Labeling : Clearly label vials with the compound name, concentration, solvent, preparation date, and your initials.[21]

By understanding the physicochemical properties of this compound and systematically applying these troubleshooting strategies, you can overcome solubility challenges and generate reliable, reproducible data in your biological assays.

References

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Available at: [Link]

  • Excipients for Parenterals. (2023). PharmTech. Available at: [Link]

  • Voges, et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels? (2024). Quora. Available at: [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Komura, H., & Iwaki, M. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Drug Metabolism. Available at: [Link]

  • parenteral excipients. (n.d.). Ashland. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Available at: [Link]

  • Daldrup, T., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Salazar, A., et al. (2016). pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Available at: [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Available at: [Link]

  • Mehmood, Y., & Farooq, U. (n.d.). Excipients Use in Parenteral and Lyophilized Formulation Development. Academia.edu. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Available at: [Link]

  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. Available at: [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs. Available at: [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Breinholt, V. M., et al. (2026). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • Qian, F., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. Available at: [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Queen's University Belfast. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. Available at: [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • (S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem. Available at: [Link]

  • Kielsgaard, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). Advances in Engineering. Available at: [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Kumar, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (2023). MDPI. Available at: [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). ResearchGate. Available at: [Link]

  • 3-Amino-4-phenylbutanoic acid. (2025). Chemsrc. Available at: [Link]

  • 4-Amino-3-phenylbutyric acid hydrochloride Properties. (n.d.). EPA. Available at: [Link]

  • Physical CHEMISTRY PhysicalCHEMISTRY. (n.d.). TSI Journals. Available at: [Link]

  • 3-amino-4-(4-phenylphenyl)butanoic Acid. (n.d.). PubChem. Available at: [Link]

  • Amend, E., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Available at: [Link]

  • Solubility of drugs in ethanol and dmso. (2021). ResearchGate. Available at: [Link]

  • 3-Amino-4-phenylbutyric acid, min 97%, 1 gram. (n.d.). Available at: [Link]

Sources

Optimizing enantiomeric excess (ee) in 3-Amino-4,4-diphenylbutanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis & Process Optimization Subject: Optimization of Enantiomeric Excess (ee) in 3-Amino-4,4-diphenylbutanoic Acid Production Ticket ID: #OPT-EE-3A44DPBA Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely encountering difficulties in achieving high enantiomeric excess (>98% ee) for This compound . This


-amino acid presents a specific synthetic challenge: the steric bulk of the 

-diphenyl moiety
adjacent to the chiral center interferes with standard ligand coordination spheres.

This guide addresses the two most robust industrial routes: Asymmetric Hydrogenation (Route A) and Enzymatic Kinetic Resolution (Route B).

Route A: Asymmetric Hydrogenation (Catalytic)

Context: This is the preferred route for scalability. It involves the hydrogenation of a


-acylamino acrylate precursor.[1][2][3][4]
Core Workflow Visualization

HydrogenationWorkflow cluster_check QC Checkpoint Start Precursor Synthesis (Knövenagel/Acylation) Purification Isomer Purification (E/Z Separation) Start->Purification Critical Step Screening Catalyst Screening (Rh vs Ru / Ligands) Purification->Screening Hydrogenation Asymmetric Hydrogenation (High Pressure H2) Screening->Hydrogenation Deprotection N-Deprotection (Acid Hydrolysis) Hydrogenation->Deprotection Check Check ee% (HPLC) Hydrogenation->Check Check->Screening <90% ee Check->Deprotection >98% ee

Figure 1: Critical workflow for Asymmetric Hydrogenation. Note the emphasis on E/Z separation.

Troubleshooting Guide: Low ee in Hydrogenation

Issue 1: The "Mismatched Isomer" Effect

  • Symptom: Moderate ee (60–80%) regardless of ligand choice.

  • Root Cause: The starting material, usually methyl 3-(acetylamino)-4,4-diphenylbut-2-enoate , exists as E and Z isomers. Most chiral catalysts (especially Rh-DuPhos types) are highly specific to one isomer (usually Z). If your feed is an E/Z mixture, the catalyst hydrogenates one enantioselectively and the other non-selectively (or with opposite selectivity).

  • Solution:

    • Recrystallize your precursor to >99% geometric purity.

    • Protocol: Reflux the crude E/Z mixture in EtOAc/Hexane. The Z-isomer (usually the thermodynamic product depending on synthesis) often crystallizes preferentially.

Issue 2: Steric Clashing with the Diphenyl Group

  • Symptom: Low conversion (<50%) or low ee (<70%).

  • Root Cause: Standard ligands like BINAP are too "flat." The bulky diphenyl group at C4 prevents the substrate from coordinating flatly against the metal center.

  • Solution: Switch to electron-rich, sterically rigid ligands that create a deep chiral pocket.

    • Recommendation: Use Rh(I)-Josiphos or Rh(I)-Walphos ligands. These ferrocenyl-based ligands have a "side-on" approach that accommodates bulky

      
      -substituents better than DuPhos.
      

Issue 3: The Solvent H-Bond Network

  • Symptom: Inconsistent ee between batches.

  • Root Cause:

    
    -amino acid precursors require hydrogen bonding between the substrate amide and the substrate ester to "lock" the conformation for the catalyst. Protic solvents (MeOH) compete for these H-bonds.
    
  • Solution:

    • Primary: Switch to TFE (2,2,2-Trifluoroethanol) or Dichloromethane (DCM) . TFE enhances the rigidity of the substrate-catalyst complex.

    • Secondary: If using MeOH, lower the temperature to -20°C to favor the energetic preference of the major transition state.

Route B: Enzymatic Kinetic Resolution (Biocatalytic)

Context: Best for lab-scale production or when metal contamination is a concern. Uses Lipases to selectively hydrolyze one enantiomer of the racemic ester.

Enzymatic Cycle Visualization

EnzymaticResolution Racemate Racemic Ethyl Ester (Substrate) EnzymeComplex Enzyme-Substrate Complex (CAL-B) Racemate->EnzymeComplex Hydrolysis Selective Hydrolysis (Water Nucleophile) EnzymeComplex->Hydrolysis Fast for (S) Separation Phase Separation (Acid/Base Extraction) Hydrolysis->Separation ProductS (S)-Acid (Aqueous Phase) Separation->ProductS ProductR (R)-Ester (Organic Phase) Separation->ProductR ProductR->Racemate Racemization (Optional DKR)

Figure 2: Kinetic Resolution pathway. Note that maximum theoretical yield is 50% unless coupled with racemization.

Troubleshooting Guide: Resolution Stalls or Low Selectivity

Issue 1: The "50% Wall" (Yield vs. Purity)

  • Symptom: High ee (>99%) but yield is stuck at 40-45%.

  • Root Cause: This is a classic Kinetic Resolution (KR). As the enzyme consumes the "fast" enantiomer, the remaining mixture becomes enriched in the "slow" enantiomer, slowing the reaction down significantly.

  • Solution: Do not push for 50% conversion. Stop the reaction at 40-45% conversion .

    • Protocol: Monitor pH. As hydrolysis proceeds, acid is produced. Use an autotitrator to maintain pH 7.0. When base consumption slows, stop. Extract the unreacted ester (R-isomer) and the product acid (S-isomer) via pH swing extraction.

Issue 2: Hydrolysis of the Diphenyl Group (Steric Hindrance)

  • Symptom: Reaction is incredibly slow (days instead of hours).

  • Root Cause: The bulky 4,4-diphenyl group blocks the active site of standard lipases like Porcine Pancreatic Lipase (PPL).

  • Solution:

    • Enzyme Swap: Switch to CAL-B (Candida antarctica Lipase B) immobilized on acrylic resin (e.g., Novozym 435). CAL-B has a deep, hydrophobic active site that accommodates bulky aromatics well.

    • Co-solvent: Add 10-20% DMSO or MTBE . This helps solubilize the bulky hydrophobic substrate and can slightly alter the enzyme conformation to accept the bulky group.

Comparison of Optimization Data

ParameterAsymmetric Hydrogenation (Route A)Enzymatic Resolution (Route B)
Max Theoretical Yield 100%50% (unless DKR used)
Typical ee 90–99% (Ligand dependent)>99% (Highly specific)
Steric Sensitivity High (Requires specific ligands)Moderate (Requires CAL-B)
Scale-up Cost High (Rh/Ru metals, Ligands)Low (Reusable immobilized enzymes)
Time to Optimize Weeks (Screening conditions)Days (Solvent/pH check)

Frequently Asked Questions (FAQs)

Q1: I am using Rh(COD)2BF4 with BINAP, but I see no reaction. Why? A: BINAP is often too sterically crowded for bulky


-amino acid precursors. Furthermore, cationic Rh precursors (like 

) are extremely sensitive to solvent coordination.
  • Fix: Switch to a neutral precursor like

    
      and use a ligand with a larger bite angle and "side-open" architecture, such as Josiphos SL-J001 .
    

Q2: Can I determine ee without a chiral column? A: Not reliably. While optical rotation (


) gives an indication, the specific rotation of this compound is low and heavily solvent-dependent.
  • Standard: Use Chiral HPLC.[5]

  • Column: Daicel Chiralpak AD-H or IA .

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% TFA (to suppress tailing of the free amine).

Q3: My hydrogenation product is racemic. Is my catalyst dead? A: Likely not dead, but "poisoned" or bypassed.

  • Check Pressure: Low

    
     pressure (<5 bar) often allows non-enantioselective pathways to compete. Increase to 20–30 bar .
    
  • Check Substrate Purity: Ensure no free amines or halides are present in the precursor, as these coordinate strongly to Rh, displacing the alkene.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999).[3] Highly Efficient Asymmetric Synthesis of

    
    -Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of 
    
    
    
    -(Acylamino)acrylates.[3] Journal of Organic Chemistry.
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.[5] Journal of the American Chemical Society. 
    
  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.

  • Soloshonok, V. A., et al. (2016). Asymmetric Synthesis of Tailor-Made Amino Acids. Chemical Reviews.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheets (SDS) for this compound and associated catalysts before handling.

Sources

Minimizing side reactions in the cyclization of 3-Amino-4,4-diphenylbutanoic acid

[1]

Author:1

Target Verification & Reaction Scope

Before troubleshooting, verify your substrate and intended product. The cyclization of


1
ParameterTarget Reaction (This Guide) Common Alternative (Doxapram)
Precursor This compound 4-Amino-3,3-diphenylbutanoic acid
Class

-Amino Acid

-Amino Acid
Product 4-(diphenylmethyl)azetidin-2-one (

-Lactam)
4,4-diphenylpyrrolidin-2-one (

-Lactam)
Key Challenge Ring Strain & Elimination Polymerization
Method Must use Activation Agents (e.g., T3P, MsCl)Thermal / Acid Catalysis

The Core Problem: Thermodynamic vs. Kinetic Control

Cyclizing this compound is a competition between three pathways. Unlike 5-membered rings, the 4-membered

1

The "Trap": If you attempt to cyclize this molecule purely by heat (thermal dehydration), you will predominantly trigger Pathway B (Elimination) , resulting in the loss of ammonia and the formation of the

Reaction Pathways Diagram

ReactionPathwaysStartThis compoundTS_LactamTransition State(Activated Carboxyl)Start->TS_LactamActivation(T3P, MsCl, EDC)Side_ElimSide Product A: Elimination(4,4-diphenylbut-2-enoic acid)Start->Side_ElimHEAT ONLY(- NH3)ProductTarget: Beta-Lactam(4-membered ring)TS_Lactam->ProductHigh DilutionLow TempSide_OligSide Product B: Oligomer(Linear Polypeptide)TS_Lactam->Side_OligHigh Conc.Intermolecular

Figure 1: Reaction pathways. Note that direct heating favors elimination (red dashed line). Successful cyclization requires chemical activation (yellow) and kinetic control.[1]

Troubleshooting Guide

Issue A: "I am isolating a white solid that is acidic and UV-active, but not the lactam."

Diagnosis: Elimination Reaction (Deamination). [1]

  • Cause: You likely used thermal dehydration (refluxing in toluene/xylene) or strong acid catalysis without a coupling agent. The

    
    -amino group is a good leaving group under these conditions.
    
  • Solution: Switch to a Base-Mediated Cyclization at low temperature (

    
     to RT).[1] Use a coupling reagent like T3P (Propylphosphonic anhydride)  or Methanesulfonyl chloride (MsCl)  to activate the carboxylic acid, allowing the amine to attack under mild conditions.
    
Issue B: "The reaction mixture turned into a sticky, insoluble gel."

Diagnosis: Oligomerization. [1]

  • Cause: Concentration is too high. Intermolecular reaction (Molecule A attacking Molecule B) is kinetically favored over the strained intramolecular ring closure.

  • Solution: Apply the Ruggli-Ziegler Dilution Principle .[1]

    • Protocol: Maintain reaction concentration below 0.01 M .

    • Technique: Slowly add the substrate (dissolved in solvent) into the solution containing the coupling agent over 2-4 hours (Pseudo-high dilution).

Issue C: "Low yield despite using EDC/NHS."

Diagnosis: Steric Hindrance (Gem-diphenyl effect). [1]

  • Context: While the gem-diphenyl group usually accelerates cyclization (Thorpe-Ingold effect), in

    
    -amino acids, the bulky phenyl groups at the 
    
    
    -position can sterically hinder the rotation required to align the amine and activated ester.
  • Solution: Use a more potent coupling system. Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) is often superior for sterically hindered

    
    -lactam formation.[1]
    

Optimized Protocol: Mesyl Chloride Activation

This method minimizes elimination by avoiding high temperatures and minimizes oligomerization via dilution.

Reagents
  • Substrate: this compound (1.0 eq)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Base: Sodium Bicarbonate (

    
    ) (4.0 eq) or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM)[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve this compound in dry

    
     to a concentration of 0.1 M .
    
  • Base Addition: Add

    
     (solid) or DIPEA to the solution. Cool the mixture to 
    
    
    under Nitrogen.
  • Activation: Dropwise add MsCl (dissolved in minimal solvent) over 30 minutes.

    • Mechanism:[2][3][4] This forms the mixed anhydride, which is highly reactive.

  • Cyclization (Critical Step): Stir at

    
     for 1 hour, then allow to warm to Room Temperature.
    
    • Note: Do not heat. Heating promotes the elimination of the mesylate/amine.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

    
    -lactams are sensitive to silica; add 1% Triethylamine to the eluent to prevent ring opening.[1]
    

FAQ: Frequently Asked Questions

Q1: Can I use a Dean-Stark trap to remove water instead of using chemical coupling agents? A: No. While this works for



1

Q2: Does the gem-diphenyl group help the reaction? A: Yes and No. Theoretically, the Thorpe-Ingold Effect (gem-disubstituent effect) compresses the internal bond angle, bringing the amine and carboxyl closer. However, the sheer bulk of two phenyl groups can create steric clash with the activating agent. This makes the choice of solvent critical—DCM is often better than MeCN for solubilizing the bulky transition state.

Q3: My product decomposes on the silica column. Why? A:

1
  • Fix: Pre-treat your silica column with 1-2% Triethylamine in Hexane before loading your sample.[1] This neutralizes the acid sites on the silica.

References

  • Mechanism of Lactamization: Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Link[1]

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link[1]

  • Beta-Lactam Synthesis via MsCl: Palomo, C., et al. (1999).
  • Baldwin's Rules for Ring Closure: Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link[1]

Technical Support Center: Managing the Hygroscopic Nature of 3-Amino-4,4-diphenylbutanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4,4-diphenylbutanoic acid and its salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the potential hygroscopic nature of these compounds. While specific hygroscopicity data for this compound salts is not yet extensively published, the presence of polar functional groups—an amino group and a carboxylic acid—suggests a propensity for moisture absorption. This guide is built upon established principles for handling hygroscopic active pharmaceutical ingredients (APIs) to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing step-by-step guidance to diagnose and resolve them.

Question 1: My sample of this compound hydrochloride salt shows inconsistent weight readings on the analytical balance. What could be the cause and how do I get an accurate weight?

Answer:

Inconsistent weight readings, often characterized by a steady increase in mass, are a classic indicator of a hygroscopic substance absorbing atmospheric moisture.[1] To obtain an accurate weight, it is crucial to minimize the sample's exposure to the ambient environment.

Experimental Protocol for Accurate Weighing of Hygroscopic Samples:

  • Environment Preparation:

    • Ensure the analytical balance is in a room with controlled temperature and humidity.[2] Ideally, the relative humidity (RH) should be maintained between 40% and 55%.[2]

    • If a controlled room is unavailable, a glove box or a balance enclosure with a desiccant can provide a low-humidity environment.[3]

  • Sample and Tool Acclimatization:

    • Allow the container of this compound salt to equilibrate to the temperature of the weighing room before opening to prevent condensation.[1]

    • Use non-static weighing vessels and handle them with forceps, not bare hands, to avoid transferring moisture and oils.[4]

  • Weighing by Difference (Recommended):

    • Tightly cap the stock bottle of the compound.

    • Place the capped bottle on the tared balance and record the initial mass.

    • Quickly transfer an approximate amount of the powder to your receiving vessel (e.g., a flask for solution preparation).

    • Immediately recap the stock bottle and re-weigh it. The difference in mass is the accurate weight of the transferred sample.

    • This method minimizes the exposure time of the bulk material to the atmosphere.

  • Direct Weighing (with precautions):

    • If direct weighing is necessary, use a weighing boat with a lid.

    • Tare the lidded boat.

    • Quickly add the sample and replace the lid before recording the weight.

Question 2: I'm seeing variability in my dissolution rates and analytical results (e.g., HPLC, NMR) for different batches of this compound salt. Could water content be the issue?

Answer:

Absolutely. Absorbed moisture can significantly impact the physicochemical properties of a compound, leading to issues with solubility, stability, and the accuracy of analytical measurements.[5] The presence of water can dilute the concentration of the active compound, leading to lower than expected assay values. It is essential to quantify the water content of your sample.

Experimental Protocol for Water Content Determination by Karl Fischer Titration:

Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical substances.[6][7]

  • Instrument Preparation:

    • Ensure your Karl Fischer titrator is properly calibrated and the reagents are fresh.[8]

    • The titration vessel should be conditioned to a dry, stable endpoint before introducing the sample.

  • Sample Preparation and Introduction:

    • Due to the hygroscopic nature of the sample, rapid handling is critical.

    • Weigh the sample using the "weighing by difference" method described in the previous section to get an accurate mass.

    • Quickly introduce the weighed sample into the titration vessel. For powders that are insoluble in the KF solvent, a KF oven with a gas extraction system can be used to heat the sample and transfer the released water to the titration cell.[9]

  • Titration and Calculation:

    • Initiate the titration immediately after sample addition.

    • The instrument will automatically detect the endpoint.

    • The water content is calculated as a percentage of the total sample weight.

Data Interpretation:

Once you have the water content, you can correct the sample weight for all subsequent experiments to reflect the mass of the anhydrous compound, ensuring consistency across batches.

Frequently Asked Questions (FAQs)

  • Q1: How should I store my this compound salts?

    • Store the compound in a tightly sealed container, preferably with a screw cap and a liner.[10] For added protection, place the primary container inside a secondary container (like a heat-sealed foil bag) with a desiccant pouch.[10] Store in a desiccator or a controlled low-humidity cabinet.

  • Q2: What is hygroscopicity and how is it classified?

    • Hygroscopicity is the tendency of a substance to absorb moisture from the air.[11] The European Pharmacopoeia provides a classification system based on the percentage weight gain of a sample after 24 hours at 80% relative humidity and 25°C.

Hygroscopicity ClassificationWeight Gain (%)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
  • Q3: Can moisture affect the stability of this compound salts?

    • Yes, absorbed water can act as a plasticizer, potentially leading to changes in the solid-state form (e.g., from amorphous to crystalline) or inducing chemical degradation through hydrolysis.[12] Stability studies under various humidity conditions are recommended to establish a re-test period.[13]

  • Q4: What formulation strategies can be considered if my compound is highly hygroscopic?

    • Several strategies can mitigate the effects of high hygroscopicity, including:

      • Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former.

      • Salt Selection: Screening for less hygroscopic salt forms.

      • Formulation with Excipients: Using hydrophobic excipients to repel moisture.

      • Coating: Applying a moisture-barrier film coat to the final dosage form.[2][8][14]

Visual Workflows

To further clarify the experimental procedures, here are diagrams representing key decision-making and workflows.

cluster_weighing Workflow for Weighing a Hygroscopic Sample start Start: Need to Weigh Sample env_check Is Weighing Environment Controlled? (RH < 55%) start->env_check use_glovebox Use Glove Box or Low-Humidity Enclosure env_check->use_glovebox No proceed Proceed with Weighing env_check->proceed Yes use_glovebox->proceed weigh_diff Use 'Weighing by Difference' Method proceed->weigh_diff record_weight Accurately Record Weight weigh_diff->record_weight end_weigh End record_weight->end_weigh

Caption: Decision workflow for accurate weighing of a hygroscopic compound.

cluster_kf Workflow for Water Content Analysis start_kf Start: Inconsistent Analytical Results kf_decision Hypothesis: Water Content Variability start_kf->kf_decision run_kf Perform Karl Fischer Titration kf_decision->run_kf weigh_sample Weigh Sample Accurately (by difference) run_kf->weigh_sample introduce_sample Introduce Sample to KF Titrator weigh_sample->introduce_sample titrate Run Titration introduce_sample->titrate calculate_wc Calculate Water Content (%) titrate->calculate_wc correct_mass Correct Experimental Sample Mass for Water Content calculate_wc->correct_mass end_kf End: Consistent Results correct_mass->end_kf

Caption: Workflow for addressing analytical variability via Karl Fischer titration.

References

  • Fisher Scientific. (2024). Top Tips for Lab Weighing with OHAUS. Fisher Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. [Link]

  • Mitsubishi Chemical. (2025). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer. YouTube. [Link]

  • Surface Measurement Systems. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]

  • METER Group. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. METER Group. [Link]

  • U.S. Environmental Protection Agency. (n.d.). FILTER CONDITIONING AND WEIGHING FACILITIES AND PROCEDURES FOR PM REFERENCE AND CLASS I EQUIVALENT METHODS. EPA. [Link]

  • Al-Majdhy, Y. K., et al. (2020). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 21(4), 1-10. [Link]

  • Li, L. C., & Peck, G. E. (2004). The Use of polynomial equations to predict the moisture isotherms of tablet products. Pharmaceutical development and technology, 9(4), 363-369. [Link]

  • Reddit. (2024). What's the best way to make a controlled humid environment to tests the rate of water absorption? Reddit. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • ResearchGate. (2025). Effect of non-covalent interactions on the stability and structural properties of 2,4-dioxo-4-phenylbutanoic complex: a computational analysis. ResearchGate. [Link]

  • Radwag. (n.d.). Guidelines for a weighing room for correct microbalance and mass comparator operation. Radwag. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Marsh, A., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids. Atmospheric Chemistry and Physics, 17(9), 5583-5599. [Link]

  • PubMed. (2025). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. PubMed. [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]

  • SensoScientific. (2018). How to Maintain Optimal Laboratory Temperature and Humidity. SensoScientific. [Link]

  • Angstrom Technology. (2024). How Can I Control Cleanroom Humidity? Angstrom Technology. [Link]

  • PubMed. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]

  • PubMed. (2020). A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. PubMed. [Link]

  • ChemSynthesis. (2025). 4-oxo-2,4-diphenylbutanoic acid. ChemSynthesis. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Wikipedia. (n.d.). β-Aminobutyric acid. Wikipedia. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PubMed Central. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 3-Amino-4,4-diphenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For molecules such as 3-Amino-4,4-diphenylbutanoic acid, a derivative of the inhibitory neurotransmitter GABA, a thorough characterization is the bedrock of understanding its biological activity. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive interpretation grounded in fundamental principles and comparative data from structurally related molecules. Furthermore, we will compare the utility of NMR spectroscopy with other analytical techniques in the structural determination of such compounds.

The Structural Landscape of this compound

Before delving into the spectral analysis, it is crucial to understand the molecular structure of this compound. The molecule features a butanoic acid backbone with an amino group at the C3 (β) position and two phenyl groups at the C4 position. This structure presents several key features that will manifest distinctively in its NMR spectra: a chiral center at C3, a quaternary carbon at C4, and aromatic systems.

Figure 1. Molecular structure of this compound with key carbons highlighted.

Predictive ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aliphatic chain protons, the amine protons, and the aromatic protons of the two phenyl rings. The chemical shifts are influenced by inductive effects from the carboxylic acid and amino groups, as well as the magnetic anisotropy of the phenyl rings.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
H2~2.5 - 2.8Doublet of doublets (dd)JH2-H3, JH2-H2'Diastereotopic protons adjacent to a chiral center and the carboxylic acid group.
H3~3.8 - 4.2Multiplet (m)JH3-H2, JH3-H4Methine proton attached to the chiral carbon bearing the amino group.
H4~4.5 - 4.8Doublet (d)JH4-H3Methine proton adjacent to the two phenyl groups and the chiral center.
Phenyl H's~7.2 - 7.5Multiplet (m)-Aromatic protons of the two phenyl rings, likely overlapping.
NH₂Broad singlet (br s)--Exchangeable protons of the amino group.
COOHBroad singlet (br s)--Exchangeable proton of the carboxylic acid group.

The diastereotopic nature of the H2 protons arises from their proximity to the C3 stereocenter, making them chemically non-equivalent. Their signals are expected to appear as a complex multiplet, likely a doublet of doublets. The H3 proton, being adjacent to both the C2 methylene and C4 methine, will also exhibit a complex multiplet. The H4 proton, coupled only to H3, should appear as a doublet. The ten aromatic protons of the two phenyl rings are expected to resonate in the typical aromatic region, likely as a complex, overlapping multiplet.

Predictive ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1 (COOH)~175 - 180Carboxylic acid carbonyl carbon.
C2 (CH₂)~35 - 40Methylene carbon adjacent to the carboxylic acid.
C3 (CH-NH₂)~50 - 55Methine carbon attached to the amino group.
C4 (C(Ph)₂)~55 - 60Quaternary carbon attached to two phenyl groups.
Phenyl C's (ipso)~140 - 145Aromatic carbons directly attached to C4.
Phenyl C's (ortho, meta, para)~125 - 130Remaining aromatic carbons.

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aliphatic carbons (C2, C3, and C4) will appear in the range of 35-60 ppm. The aromatic region will show multiple signals for the non-equivalent carbons of the two phenyl rings.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueAdvantages for this MoleculeLimitations
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns, confirming the molecular formula.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (C=O of carboxylic acid, N-H of amine, C-H of aromatics).Provides limited information on the overall carbon skeleton.
X-ray Crystallography Provides the definitive 3D structure, including absolute stereochemistry, if a suitable crystal can be obtained.Requires a single, high-quality crystal, which can be challenging to grow.

In practice, a combination of these techniques is employed for an unequivocal structure determination.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.[2]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse-acquire sequence.[3]

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (¹H) calibrate->integrate interpret Spectral Interpretation integrate->interpret

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Conclusion

The structural elucidation of this compound relies heavily on the detailed information provided by ¹H and ¹³C NMR spectroscopy. This guide has provided a predictive framework for the interpretation of its NMR spectra, highlighting the expected chemical shifts and coupling patterns. While NMR is a cornerstone technique, a multi-faceted analytical approach incorporating mass spectrometry and IR spectroscopy is recommended for comprehensive characterization. The provided experimental protocol serves as a robust starting point for researchers aiming to acquire high-quality NMR data for this and structurally similar compounds.

References

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0026913). [Link]

  • ResearchGate. Figure S4. 13 C NMR Spectrum of compound 13. [Link]

  • ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0026913). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ChemSrc. 3-Amino-4-phenylbutanoic acid. [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0026913). [Link]

  • ChemSrc. 3-Amino-4-phenylbutanoic acid. [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Biological Magnetic Resonance Bank. Statistics Calculated for All Chemical Shifts from Atoms in the 20 Common Amino Acids. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

  • MDPI. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. [Link]

  • PubChem. 4-Amino-3-phenylbutyric acid, (R)-. National Center for Biotechnology Information. [Link]

  • Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • University of Zurich. peptide nmr. [Link]

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Bioequivalence studies of 3-Amino-4,4-diphenylbutanoic acid based compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Bioequivalence Studies of GABA-Analog Compounds

This guide provides an in-depth technical comparison and procedural framework for conducting bioequivalence (BE) studies on γ-aminobutyric acid (GABA) analog compounds. While the principles discussed are broadly applicable, this document will use Gabapentin and Pregabalin—prominent 3-substituted GABA analogs—as primary case studies to illustrate the scientific rationale and methodologies.[1] These compounds, while not direct derivatives of 3-Amino-4,4-diphenylbutanoic acid, belong to the same therapeutic class and share structural similarities and analytical challenges, making them ideal models for this guide.[2][3]

The objective is to equip researchers, bioanalytical scientists, and drug development professionals with the expertise to design, execute, and interpret bioequivalence studies for this critical class of drugs, ensuring that generic formulations meet the rigorous standards of safety and efficacy set by their brand-name counterparts.[4][5]

The Principle of Bioequivalence for GABA Analogs

GABA is a primary inhibitory neurotransmitter in the central nervous system, but its clinical utility is limited because it cannot efficiently cross the blood-brain barrier.[2][6] GABA analogs like Gabapentin and Pregabalin were designed as more lipophilic molecules to overcome this limitation, finding wide application in treating epilepsy, neuropathic pain, and anxiety disorders.[1][7]

For a generic version of a GABA-analog drug to be approved, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a demonstration of bioequivalence.[8][9] This is defined as the absence of a significant difference in the rate and extent to which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[4][5] For systemically acting drugs, this is typically assessed by measuring the drug's concentration in plasma over time.

The core premise is that if two products result in comparable plasma concentrations (pharmacokinetics), they will elicit comparable therapeutic and adverse effects (pharmacodynamics).[4] This allows the wealth of clinical trial data from the innovator product to be bridged to the generic product.[4]

Designing a Robust Bioequivalence Study

The design of a BE study is paramount for generating unambiguous and reliable data. The choices made at this stage are driven by the pharmacokinetic properties of the drug and regulatory expectations.

Study Design: The Crossover Approach

For most immediate-release oral dosage forms, a two-treatment, two-period, two-sequence, single-dose, randomized crossover design is the gold standard.

  • Causality: The crossover design is chosen because each subject acts as their own control, receiving both the test (generic) and reference (brand-name) product in different periods separated by a washout phase. This design powerfully minimizes inter-subject variability, which is a major confounding factor in pharmacokinetic studies. Consequently, fewer subjects are needed to achieve the required statistical power compared to a parallel design.

Study Conditions: Fasting vs. Fed States

Bioavailability can be significantly influenced by the presence of food. Therefore, BE studies are typically conducted under both fasting and fed conditions.

  • Fasting Study: This assesses the intrinsic performance of the formulation without the influence of food.

  • Fed Study: This is crucial because food can alter gastrointestinal pH, motility, and splanchnic blood flow, potentially affecting the rate and extent of drug absorption. For some drugs, co-administration with a high-fat, high-calorie meal is a regulatory requirement to evaluate the potential for food-drug interactions.[4][10] The goal is to ensure the generic product behaves as predictably as the reference product in real-world scenarios where patients may take the medication with or without food.

Key Pharmacokinetic Endpoints

The comparison between the test and reference products is based on the following key pharmacokinetic (PK) parameters:

ParameterDescriptionImportance in Bioequivalence
Cmax Maximum (or peak) plasma drug concentration.An indicator of the rate of drug absorption.
AUC0-t Area under the plasma concentration-time curve from time zero to the last measurable concentration.The primary indicator of the extent of drug absorption.
AUC0-∞ Area under the plasma concentration-time curve from time zero extrapolated to infinity.A secondary measure of the extent of drug absorption.
Tmax Time to reach the maximum plasma concentration (Cmax).A secondary indicator of the absorption rate.

Source: Adapted from FDA and EMA guidelines.[4][9]

The statistical assessment hinges on calculating the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) for Cmax and AUC. To establish bioequivalence, this 90% CI must fall entirely within the acceptance limits of 80.00% to 125.00% .[11][12]

Bioanalytical Method: The Gold Standard

The accurate quantification of the drug in plasma is the analytical cornerstone of a BE study. For GABA analogs, which are small, polar molecules lacking a strong chromophore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[13][14][15]

  • Expertise & Causality: LC-MS/MS is selected for its unparalleled sensitivity and specificity .

    • Sensitivity: It can detect and quantify the very low concentrations of the drug often present in plasma, especially at later time points, which is critical for accurately calculating the AUC. The lower limit of quantification (LLOQ) for Gabapentin is often established at levels as low as 20 ng/mL.[13][15]

    • Specificity: Tandem mass spectrometry (using Multiple Reaction Monitoring, MRM) ensures that the signal detected is unequivocally from the drug of interest and not from an interfering endogenous plasma component or metabolite. This is achieved by monitoring a specific fragmentation pattern (precursor ion → product ion) unique to the analyte.[13]

Diagram: Bioequivalence Study Workflow

BE_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Phase Screening Subject Screening & Enrollment Randomization Randomization (Sequence 1 or 2) Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥ 5 half-lives) Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Calc Calculate PK Parameters (Cmax, AUC) Analysis->PK_Calc Stats Statistical Analysis (ANOVA) PK_Calc->Stats CI_Calc Calculate 90% Confidence Intervals Stats->CI_Calc Conclusion Bioequivalence Assessment (80-125% Limits) CI_Calc->Conclusion

Caption: High-level workflow of a randomized crossover bioequivalence study.

Protocol: Bioanalytical Method Development & Validation

This section details a self-validating protocol for the quantification of a GABA analog (e.g., Gabapentin) in human plasma, grounded in regulatory guidelines.

Sample Preparation: Protein Precipitation
  • Rationale: The objective of sample preparation is to remove interfering macromolecules (primarily proteins) from the plasma sample while efficiently recovering the analyte. Protein precipitation is a rapid, cost-effective, and robust method suitable for GABA analogs.[14][16] Acetonitrile is a common and effective precipitating agent.[13][16]

Step-by-Step Protocol:

  • Thaw frozen human plasma samples and calibration standards/quality controls (QCs) to room temperature.

  • Aliquot 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the drug like Gabapentin-d10, or a structurally similar molecule like Pregabalin) to each tube.[17] The IS is critical for correcting for variability during sample processing and instrument analysis.

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 90:10 0.1% Formic Acid in Water:Acetonitrile).[17]

  • Vortex to mix, then transfer to autosampler vials for LC-MS/MS analysis.

Diagram: Bioanalytical Sample Preparation Workflow

SamplePrep_Workflow Plasma Plasma Aliquot (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (600 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Conditions
  • Chromatography: Reversed-phase chromatography using a C18 or C8 column is standard. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.[14][16]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for GABA analogs.[13][14]

Typical LC-MS/MS Parameters for Gabapentin:

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for ESI+.
Mobile Phase B AcetonitrileOrganic solvent for eluting the analyte from the column.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Ionization Mode ESI, Positive (+)GABA analogs readily form positive ions [M+H]+.
Gabapentin MRM m/z 172.1 → 154.1Specific precursor-to-product ion transition for quantification.[15]
IS (Gabapentin-d10) MRM m/z 182.1 → 164.1Specific transition for the stable isotope-labeled internal standard.
Method Validation (Trustworthiness)

Before analyzing study samples, the method must be rigorously validated according to guidelines from bodies like the FDA or ICH (M10 Bioanalytical Method Validation). This ensures the data are accurate and reliable.

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Specificity & Selectivity Ensure no interference from endogenous components at the retention times of the analyte and IS.Response in blank samples should be <20% of LLOQ response.
Linearity & Range Establish the concentration range over which the method is accurate and precise.≥5 standards, correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.S/N > 5; Accuracy within ±20%, Precision ≤20% RSD.
Accuracy (Bias) Closeness of measured values to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (RSD) Closeness of repeated measurements.Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.IS-normalized matrix factor CV should be ≤15%.
Stability Ensure the analyte is stable under various storage and processing conditions (Freeze-thaw, bench-top, long-term).Mean concentration within ±15% of nominal.

Source: Based on FDA Bioanalytical Method Validation Guidance.

Comparative Data & Conclusion

The successful application of the described methodologies allows for the direct comparison of generic and innovator products.

Example Pharmacokinetic Data Comparison (Hypothetical):

FormulationConditionNTmax (hr) (Median)Cmax (ng/mL) (Geo. Mean)AUC0-t (ng·h/mL) (Geo. Mean)
Test Product Fasting242.5385039800
Reference Product Fasting242.7391040500
Ratio (T/R) [%] Fasting-98.4798.27
90% CI [%] Fasting-91.5 - 105.992.1 - 104.8

References

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. Available from: [Link]

  • EMA Releases Updated Product-Specific Bioequivalence Guidelines for Generics. IGMPI. Available from: [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency (EMA). Available from: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). Available from: [Link]

  • Development and Validation of a Highly Sensitive LC-MS/MS Method for the Quantification of Gabapentin in Human Plasma. International Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. Journal of Chromatographic Science. Available from: [Link]

  • CONFIRMATION OF PREGABALIN AND GABAPENTIN BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. Washington State Patrol. Available from: [Link]

  • Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers. PubMed. Available from: [Link]

  • Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. MDPI. Available from: [Link]

  • FDA Bioequivalence Standards. Center for Research on Complex Generics. Available from: [Link]

  • Generic antiepileptic drugs bioequivalent to brand-name drugs. GaBI Journal. Available from: [Link]

  • EVALUATING-FDA-BIOEQUIVALENCE-STANDARDS-FOR-GENERIC-CARBAMAZEPINE-FORMULATIONS. American Epilepsy Society. Available from: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. Available from: [Link]

  • UMB Conducts First-of-a-Kind Study on Bioequivalency of Anti-Epileptic Drug. University of Maryland, Baltimore. Available from: [Link]

  • A randomized trial to examine the impact of food on pharmacokinetics of 4-phenylbutyrate and change in amino acid availability. Nature. Available from: [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. PMC. Available from: [Link]

  • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. PMC. Available from: [Link]

  • Gamma-aminobutyric acid analogs. Drugs.com. Available from: [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed. Available from: [Link]

  • GABA Analogues - Part One. The Anaesthesia Knowledge Project. Available from: [Link]

  • An update on GABA analogs for CNS drug discovery. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of 3-Amino-4,4-diphenylbutanoic Acid Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical attribute that dictates its pharmacological and toxicological profile. For novel compounds like 3-Amino-4,4-diphenylbutanoic acid, a molecule with a single stereocenter, ensuring enantiomeric purity is paramount. This guide provides an in-depth, experience-driven comparison of strategies for developing and validating a robust chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond rote protocols to explain the underlying rationale, enabling researchers to make informed decisions for their specific needs.

The Principle of Enantioselective HPLC: A Quick Primer

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).[1][2] The differing stability of these complexes results in different retention times, allowing for separation. The key to a successful method lies in selecting a CSP and mobile phase that maximize the energetic difference between these two transient complexes.[3]

Analyte-Driven Strategy: Choosing the Right Chiral Stationary Phase

The structure of this compound—possessing a primary amine, a carboxylic acid, and two phenyl groups—provides clear indicators for CSP selection. The potential for hydrogen bonding, ionic interactions, and π-π stacking is high. Based on these features, two powerful yet distinct CSP classes are prime candidates for comparison: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

Comparison of Recommended CSP Classes
CSP ClassPrimary Chiral SelectorDominant Interaction MechanismsSuitability for Analyte
Polysaccharide-Based Cellulose or Amylose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Inclusion in chiral grooves, Hydrogen bonding, π-π stacking, Dipole-dipole interactions.[4]High: The diphenyl groups can engage in strong π-π stacking, while the amino and carboxyl groups can form hydrogen bonds within the polysaccharide structure.[3][5]
Macrocyclic Glycopeptide Teicoplanin or VancomycinIonic interactions, Hydrogen bonding, Inclusion in macrocyclic "baskets".[6]Very High: The zwitterionic nature of the amino acid at certain pHs makes it ideal for the ionic groups on these CSPs.[7] They are particularly successful for underivatized amino acids.

Expert Rationale: While both CSP classes are promising, their separation mechanisms differ significantly. Polysaccharide phases often excel in normal-phase or polar organic modes where hydrogen bonding and π-π interactions are pronounced.[8] In contrast, macrocyclic glycopeptides are uniquely suited for reversed-phase or polar ionic modes, leveraging the analyte's ionic character for potent enantiorecognition.[6][7] A comprehensive screening strategy should therefore evaluate both classes under their optimal mobile phase conditions.

The Core of the Method: A Comparative Workflow for Development

A successful chiral method is not found by chance but through systematic screening. The following workflow illustrates a logical progression from initial screening to a fully optimized method.

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: CSP Screening

This protocol details the steps for an initial, comparative screening of the selected CSPs.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute to a working concentration of 0.2 mg/mL for injection.

2. Chromatographic Conditions:

  • Columns:

    • Column A: Polysaccharide-based (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)

    • Column B: Macrocyclic Glycopeptide-based (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm (due to the phenyl groups)

  • Injection Volume: 10 µL

3. Mobile Phase Screening Protocol:

Screening Phase Column Mobile Phase Composition Rationale
Normal Phase (NP) Column An-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)Enhances hydrogen bonding. TFA protonates the amine, which can improve peak shape and interaction with the CSP.[9]
Polar Organic (PO) Column AAcetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) + 0.1% TFAA different selectivity mode for polysaccharide columns, often providing higher efficiency.[10]
Reversed Phase (RP) Column BWater / ACN (70:30, v/v) + 0.1% Formic Acid (FA)Standard RP conditions. FA is used to control the pH and ensure consistent ionization of the analyte.[7]
Polar Ionic (PI) Column BMeOH + 0.1% Acetic Acid + 0.05% Triethylamine (TEA)Creates a dynamic ionic environment that can significantly enhance enantiorecognition on macrocyclic glycopeptide CSPs.[10]
Interpreting the Data: A Comparative Analysis

After running the screening experiments, the results must be objectively compared. The key parameters are the separation factor (α) and the resolution (Rs).

Hypothetical Screening Data:

Run CSP Type Mobile Phase Mode k1' (Enantiomer 1) α (k2'/k1') Rs
1PolysaccharideNormal Phase2.81.151.6
2PolysaccharidePolar Organic1.51.252.1
3MacrocyclicReversed Phase4.21.081.1
4MacrocyclicPolar Ionic3.51.45 3.2

Analysis: In this hypothetical dataset, Run 4, using the macrocyclic CSP in polar ionic mode, provides the superior separation, with the highest separation factor and baseline resolution (Rs > 1.5). This combination would be selected for further optimization and validation. The polar organic mode on the polysaccharide column also shows promise and could be a viable alternative.

Method Validation: The Trustworthiness Pillar

Once an optimized method is established, it must be validated to prove its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[11][12] Validation demonstrates the reliability and accuracy of the results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by running a blank, the individual enantiomers (if available), and the racemate.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is assessed by preparing a series of dilutions of the undesired enantiomer and plotting the peak area against concentration.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.

  • Accuracy: The closeness of test results to the true value. This is determined by spiking the pure, desired enantiomer with known amounts of the undesired enantiomer at various levels (e.g., LOQ, 0.5%, 1.0%).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

Caption: Simplified Chiral Recognition on a Macrocyclic CSP.

Comparison with Alternative Technologies

While chiral HPLC is the gold standard for accuracy and reliability, it's important to understand its place among other techniques.[1][13]

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase.[14]High accuracy, robustness, and wide applicability. Established and well-regarded by regulatory agencies.Can require significant method development time; higher solvent consumption.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase with a chiral stationary phase.Much faster analysis times, significantly lower organic solvent consumption (greener), and often provides unique selectivity.Higher initial instrument cost; less suitable for very polar compounds that are insoluble in CO2 mixtures.
NMR with Chiral Solvating Agents Formation of diastereomeric complexes in solution, leading to distinct chemical shifts for each enantiomer in the NMR spectrum.Non-destructive, provides structural information, requires no chromatographic separation.Much lower sensitivity (requires mg quantities), less accurate for determining low levels of chiral impurity (<1%).

Scientist's Insight: For routine quality control and release testing where high accuracy and validated quantitation of trace enantiomeric impurity are required, chiral HPLC remains the method of choice. Chiral SFC is a powerful and increasingly popular alternative, especially in high-throughput screening environments due to its speed. Chiral NMR is best suited for structural confirmation and for situations where chromatographic methods fail, rather than for precise purity determination.

Conclusion

The development of a robust and reliable method for determining the chiral purity of this compound is a critical step in its journey as a potential therapeutic agent. This guide has demonstrated that a systematic, analyte-driven approach is superior to a trial-and-error process. By comparing the performance of well-chosen, mechanistically different CSPs—such as polysaccharide and macrocyclic glycopeptide phases—researchers can efficiently identify optimal conditions. The subsequent validation of this method according to ICH guidelines ensures that the data generated is trustworthy, accurate, and scientifically sound, forming a solid foundation for drug development and regulatory submission.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Mitchell, C. R., Benz, N. J., & Zhang, S. (2008). Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model. Journal of Chromatography B, 875(1), 65-71. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • OpenOChem Learn. Measuring Chiral Purity. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • De Bleye, C., De Beer, T., & De Paepe, K. (2018). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Ambreen, K., & Laeeque, A. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Singh, S., & Sharma, N. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Structural comparison of diphenyl-substituted beta-amino acids

Structural & Functional Analysis: Diphenyl-Substituted -Amino Acids

Focus:


-Diphenylalanine (

-Ph

-Ala) vs.

-Homophenylalanine (

-hPhe)

Executive Summary

In the engineering of peptidomimetics, the introduction of

1gem-diphenyl substituents

Thorpe-Ingold effect





Part 1: Structural Architecture & Conformational Bias

The primary distinction between mono- and diphenyl-substituted

The Thorpe-Ingold "Lock"

In





  • 
    -hPhe (Mono):  Flexible. Adopts helical structures only cooperatively within a longer oligomer.
    
  • 
    -Ph
    
    
    -Ala (Di):
    Rigid. Induces nucleation of helical folding even in short oligomers (tetramers/hexamers).
Conformational Pathway Diagram

The following diagram illustrates the energetic bias introduced by the second phenyl ring.

ConformationalBiascluster_monoMono-Substituted (beta3-hPhe)cluster_diDiphenyl-Substituted (beta3,3-Ph2-Ala)M_StateFlexible Backbone(High Entropy)M_FoldHelix FormationM_State->M_FoldHigh Entropic Cost(Requires Cooperative Folding)D_StateSterically Locked(Thorpe-Ingold Effect)D_FoldStable 12-HelixD_State->D_FoldLow Entropic Cost(Pre-organized)StericGem-DiphenylRepulsionSteric->D_State

Figure 1: Comparative folding energetics. The gem-diphenyl substitution lowers the activation energy for helix formation by destabilizing the unfolded state.

Part 2: Synthesis Pathways (Comparative)

Synthesizing sterically crowded

Method A: Arndt-Eistert Homologation (Standard for -hPhe)

This is the industry standard for mono-substituted variants. It preserves stereochemistry from the parent

  • Precursor: Boc-L-Phenylalanine.

  • Key Reagent: Diazomethane (

    
    ).
    
  • Limitation for Diphenyl: Starting from

    
    -diphenylglycine is possible but often suffers from poor yields during the Wolff rearrangement due to extreme steric bulk hindering the ketene formation.
    
Method B: Reformatsky Reaction (Preferred for -Ph -Ala)

For gem-diphenyl targets, the Reformatsky reaction is superior. It builds the

  • Precursor: Benzophenone imine / Benzhydrylamine derivatives.

  • Key Reagent: Ethyl bromoacetate + Zn.

  • Advantage: Avoids diazomethane; high atom economy for symmetric diphenyls.

SynthesisPathwayscluster_AERoute A: Arndt-Eistert (Mono-Substituted)cluster_RefRoute B: Reformatsky (Diphenyl-Substituted)Start_AEBoc-Phe-OHDiazoDiazoketoneIntermediateStart_AE->Diazoi. ClCOOiBuii. CH2N2WolffWolff Rearrangement(Ag+ / Heat)Diazo->WolffProd_AEBoc-beta3-hPhe-OHWolff->Prod_AEH2O/DioxaneStart_RefBenzophenone ImineAdductBeta-Amino EsterStart_Ref->AdductReflux/THFZincZinc Enolate(Br-Zn-CH2-COOEt)Zinc->AdductProd_RefH-beta3,3-Ph2-Ala-OHAdduct->Prod_RefHydrolysis (HCl)

Figure 2: Synthetic divergence. Route A is stereospecific for mono-substitution; Route B is robust for sterically hindered gem-disubstitution.

Part 3: Performance Metrics

Proteolytic Stability

The gem-diphenyl group provides a "steric shield" that renders the amide bond nearly inaccessible to proteases like Chymotrypsin, which typically cleaves at aromatic residues.

Metric

-hPhe (Mono)

-Ph

-Ala (Di)
Mechanism of Difference

(Chymotrypsin)
> 6 hours> 48 hours (Inert)Steric occlusion of the active site.

(Pronase)
~ 24 hours> 7 daysNon-natural backbone + Bulk.
Folding Propensity Cooperative (requires oligomer)Nucleating (induces folding)Thorpe-Ingold Effect.
Lipophilicity (

)
HighVery HighAdditional aromatic ring.
Solubility & Handling

Critical Note for Application Scientists: While


  • Solvent Compatibility: Insoluble in water/PBS. Requires TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) for structural studies, and DMSO for biological assays.

  • HPLC Analysis: Diphenyl peptides often aggregate on C18 columns. Recommendation: Use a C4 column or heat the column to 50°C to improve peak shape.

Part 4: Experimental Protocols

Protocol: Synthesis of -Diphenyl- -Alanine (Reformatsky Route)

Target: 3-Amino-3,3-diphenylpropanoic acid

  • Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with a crystal of iodine and trimethylsilyl chloride (TMSCl).

  • Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to form the Reformatsky reagent (exothermic reaction; control temp at 40°C).

  • Coupling: Add Benzophenone imine (1.0 eq) (or N-diphenylmethylene-amine) slowly. Reflux for 4 hours.

  • Quench: Cool to 0°C. Quench with 1M HCl.

  • Hydrolysis: The acidic quench hydrolyzes the imine to the free amine. Extract the organic layer (removes benzophenone byproduct). The aqueous layer contains the

    
    -amino ester salt.
    
  • Saponification: Treat the ester with LiOH in THF/Water (1:1) to yield the free acid.

  • Purification: Recrystallize from Ethanol/Water. Do not use silica chromatography for the free amino acid due to streaking.

Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (

  • Substrate Prep: Dissolve peptide (1 mM) in 50% DMSO / 50% Tris-HCl buffer (pH 7.5). Note: High DMSO is required for the diphenyl variant.

  • Enzyme Prep: Prepare

    
    -Chymotrypsin stock (1 mg/mL in 1 mM HCl).
    
  • Incubation: Add enzyme to substrate (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C with agitation.

  • Sampling: Aliquot 50

    
    L at 
    
    
    .
  • Quench: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column, Gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[2] Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic beta-amino acids." European Journal of Organic Chemistry. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

  • Vasudev, P. G., et al. (2011). "Crystal structures of peptides containing beta,beta-diphenyl-beta-alanine." Journal of Peptide Science. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.